Technical Documentation Center

4-(2-Bromopropanoyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Bromopropanoyl)morpholine
  • CAS: 2620-13-5

Core Science & Biosynthesis

Foundational

molecular weight of 4-(2-Bromopropanoyl)morpholine

An In-depth Technical Guide to 4-(2-Bromopropanoyl)morpholine: A Covalent Warhead for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(2-Bromopropanoyl)morpholine, a valuable el...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Bromopropanoyl)morpholine: A Covalent Warhead for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromopropanoyl)morpholine, a valuable electrophilic building block in medicinal chemistry and chemical biology. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with a detailed experimental protocol, and elucidate its mechanism of action as a covalent modifier of protein nucleophiles. This document explores its primary applications in the rational design of targeted covalent inhibitors (TCIs), its utility in fragment-based ligand discovery (FBLD), and its role in the development of sophisticated chemical probes. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a critical resource for leveraging this potent chemical tool.

Introduction: The Morpholine Scaffold and the Rise of Covalent Modulators

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.[1][2] Its presence in approved drugs like the anticancer agent gefitinib highlights its importance.[3] Concurrently, the field of drug discovery has witnessed a resurgence in the development of targeted covalent inhibitors (TCIs).[4] Unlike their non-covalent counterparts, TCIs form a permanent, irreversible bond with their protein target, a strategy that can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[4][5]

4-(2-Bromopropanoyl)morpholine exists at the intersection of these two powerful concepts. It combines the beneficial morpholine scaffold with an α-bromo amide functional group—a moderately reactive electrophile, or "warhead." This warhead is designed to react selectively with nucleophilic amino acid residues, most commonly cysteine, on a target protein. This guide will provide the technical foundation necessary to understand and utilize this high-value chemical entity in a research and development setting.

Physicochemical Properties

The fundamental properties of 4-(2-Bromopropanoyl)morpholine are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and analytical characterization.

PropertyValueSource/Method
IUPAC Name 1-(Morpholino)-2-bromopropan-1-oneIUPAC Nomenclature
Molecular Formula C₇H₁₂BrNO₂Calculated
Molecular Weight 222.08 g/mol Calculated
Canonical SMILES CC(Br)C(=O)N1CCOCC1Chemical Structure
InChI Key Will be generated upon synthesisChemical Structure
CAS Number Not assigned (as of latest data)N/A
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds[6]

Synthesis and Characterization

Synthesis Pathway: Acylation of Morpholine

From a strategic standpoint, the most direct and reliable method for synthesizing 4-(2-Bromopropanoyl)morpholine is the nucleophilic acyl substitution of morpholine with an activated 2-bromopropanoic acid derivative. The use of 2-bromopropionyl bromide or chloride is the standard approach due to the high reactivity of the acyl halide, which ensures efficient conversion under mild conditions. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl halide. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to sequester the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Morpholine (1.0 eq)

  • 2-Bromopropionyl bromide (1.05 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath and begin stirring.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acyl Halide Addition: Dissolve 2-bromopropionyl bromide (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl halide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylammonium bromide) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram: Synthesis of 4-(2-Bromopropanoyl)morpholine

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Extraction cluster_purification 4. Purification A Dissolve Morpholine & TEA in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of 2-Bromopropionyl Bromide B->C D Stir at RT for 2-4h (Monitor by TLC) C->D E Quench with NaHCO₃ D->E F Extract with DCM (3x) E->F G Wash with H₂O & Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify via Flash Chromatography I->J I->J Final Product K K J->K Final Product

Caption: A step-by-step workflow for the synthesis of 4-(2-Bromopropanoyl)morpholine.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Mechanism of Action: Covalent Modification

The α-Bromo Amide Warhead

The key to the utility of 4-(2-Bromopropanoyl)morpholine is the α-bromo amide moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon electrophilic. This "latent electrophilicity" ensures that the compound has sufficient stability for handling and formulation but is reactive enough to engage a suitably positioned nucleophile on a biological target.[7] This balance is a critical design principle for successful covalent drugs.

Reaction with Cysteine

The most common target for such electrophiles in proteins is the thiol side chain of a cysteine residue. Cysteine is one of the most nucleophilic amino acids at physiological pH, making it a prime target for selective modification. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine attacks the electrophilic α-carbon, displacing the bromide leaving group and forming a stable thioether bond. This covalent linkage permanently modifies the protein, altering its function.

Mechanistic Diagram: Covalent Inhibition

Caption: SN2 mechanism for the covalent modification of a cysteine residue.

Applications in Drug Discovery and Chemical Biology

Targeted Covalent Inhibitors (TCIs)

The primary application of 4-(2-Bromopropanoyl)morpholine is as a warhead for designing TCIs. The process involves identifying a non-catalytic cysteine residue in or near a binding site of interest. A reversible binding scaffold (the "recognition element") is then designed or discovered, and the 4-(2-Bromopropanoyl)morpholine moiety is appended to it. The recognition element first directs the molecule to the target protein, and this proximity allows the electrophilic warhead to be captured by the nearby cysteine, forming the irreversible bond. This strategy has been successfully used to develop potent and selective inhibitors for challenging targets like kinases.[4]

Fragment-Based Ligand Discovery (FBLD)

4-(2-Bromopropanoyl)morpholine is an ideal candidate for an electrophilic fragment library. In covalent FBLD, a collection of small, low-molecular-weight electrophiles is screened against a protein target. Mass spectrometry is typically used to detect covalent modification of the protein by a fragment. Because of their small size, fragments can uncover novel, often shallow, binding pockets that larger molecules might miss. Hits from this screen can then be elaborated into more potent and selective lead compounds.

Chemical Probe Development

Beyond therapeutics, this molecule can be incorporated into chemical probes. By attaching a reporter tag (like a fluorophore or a biotin handle) to the morpholine scaffold, researchers can create activity-based probes (ABPs). These probes can be used in complex biological systems (e.g., cell lysates or live cells) to label target proteins, enabling studies of enzyme activity, target engagement, and target identification.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for 4-(2-Bromopropanoyl)morpholine is not available, its hazards can be inferred from its constituent parts: α-haloamides and morpholine.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9] α-Bromo amides are alkylating agents and should be treated as potentially toxic and mutagenic.

  • Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory irritation.[10]

  • Sensitization: May cause an allergic skin reaction.[9]

Handling and Personal Protective Equipment (PPE)

All work with 4-(2-Bromopropanoyl)morpholine must be conducted in a certified chemical fume hood.

  • Gloves: Wear nitrile or neoprene gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A standard laboratory coat is required.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(2-Bromopropanoyl)morpholine is a potent and versatile chemical tool that marries the favorable properties of the morpholine scaffold with the strategic advantages of a covalent mechanism of action. Its straightforward synthesis and well-defined reactivity make it an invaluable asset for medicinal chemists and chemical biologists. By enabling the development of targeted covalent inhibitors, electrophilic fragments, and chemical probes, this molecule is poised to play a significant role in the ongoing effort to drug challenging biological targets and expand our understanding of complex cellular processes.

References

  • PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-(3-Bromopropyl)morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(1), 1-1. Retrieved from [Link]

  • Tzanetou, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346-373. Retrieved from [Link]

  • SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(2-methylpropenyl)morpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • bioRxiv. (2023, January 18). Covalent inhibition by a natural product-inspired latent electrophile. Retrieved from [Link]

  • MDPI. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to α-Bromoamide Morpholine Derivatives

Executive Summary The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] When combined with an α-bromoamide functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] When combined with an α-bromoamide functional group, it creates a powerful chemical entity capable of forming covalent bonds with biological targets. This guide provides a comprehensive technical overview of α-bromoamide morpholine derivatives, detailing their synthesis, mechanism of action as covalent inhibitors, and applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical scaffold.

Introduction: The Strategic Value of the α-Bromoamide Morpholine Scaffold

In the landscape of modern drug discovery, the pursuit of high potency and selectivity is paramount. Covalent inhibitors, which form a stable bond with their protein target, have emerged as a powerful strategy to achieve these goals, leading to prolonged duration of action and the ability to target proteins once considered "undruggable".[3][4][5] Approximately 30% of currently marketed drugs are covalent inhibitors, underscoring their therapeutic significance.[6]

The α-bromoamide morpholine derivative combines two critical components:

  • The Morpholine Ring: This versatile heterocycle is a "privileged structure" in medicinal chemistry.[2] Its inclusion in a molecule often confers favorable properties such as increased water solubility, improved metabolic stability, and enhanced cell permeability, which are crucial for a drug's overall pharmacokinetic profile.[1][7]

  • The α-Bromoamide "Warhead": This electrophilic group is designed to react with nucleophilic amino acid residues on a target protein, most commonly cysteine.[8][9] The reactivity of this "warhead" can be finely tuned to ensure it forms a covalent bond selectively within the target's binding pocket, minimizing off-target reactions.[3][10]

This guide will deconstruct the chemistry and application of this scaffold, providing both foundational knowledge and practical, field-proven insights.

Core Chemistry and Synthesis

The synthesis of α-bromoamide morpholine derivatives is typically straightforward, making them highly accessible for research and development. The most common and direct method is the acylation of morpholine with a bromoacetyl halide.

General Synthetic Workflow

The fundamental reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of bromoacetyl bromide or bromoacetyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 Morpholine product 2-Bromo-1-(morpholin-4-yl)ethanone reagent1->product Nucleophilic Acylation reagent2 Bromoacetyl Bromide reagent2->product solvent Inert Solvent (e.g., Dichloromethane) solvent->product base Base (e.g., Triethylamine) base->product Acid Scavenger

Caption: General synthesis of 2-bromo-1-(morpholin-4-yl)ethanone.

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(morpholin-4-yl)ethanone

This protocol describes a standard laboratory procedure for synthesizing the core α-bromoamide morpholine structure.

Materials:

  • Morpholine (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar and dissolved morpholine in anhydrous DCM, add triethylamine. Cool the mixture to 0 °C in an ice bath.

    • Causality Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation and to minimize potential side reactions. Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the morpholine starting material.

  • Addition of Acylating Agent: Add bromoacetyl bromide dropwise to the stirred solution over 15-20 minutes via a dropping funnel.

    • Causality Insight: Slow, dropwise addition is crucial to maintain temperature control and prevent rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Causality Insight: The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 2-bromo-1-(morpholin-4-yl)ethanone, can be purified by column chromatography on silica gel if necessary.[11][12][13][14]

Mechanism of Action: Covalent Targeting of Cysteine

α-bromoamide derivatives function as targeted covalent inhibitors (TCIs) by leveraging an initial non-covalent binding event to position the electrophilic "warhead" for a subsequent irreversible reaction.[5][15] The primary target for this class of electrophiles is the sulfhydryl group of cysteine residues.[16]

The process occurs in two steps:

  • Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial binding is driven by interactions of the entire molecule, including the morpholine moiety, and is characterized by an inhibition constant (Kᵢ).

  • Irreversible Covalent Bonding (k_inact): Once bound, the α-bromo group is positioned in close proximity to a nucleophilic cysteine residue. The cysteine thiolate anion attacks the carbon atom bearing the bromine in a classic Sₙ2 reaction, displacing the bromide ion and forming a stable thioether bond. This inactivates the protein.

Caption: Two-step mechanism of covalent inhibition by an α-bromoamide.

The high nucleophilicity of the cysteine thiol, especially when it exists as the thiolate anion at physiological pH, makes it an ideal target.[16] The reactivity of α-haloacetamides like α-bromoamides with thiols is well-established and proceeds via an Sₙ2 mechanism.[8][9] The bromide is a better leaving group than chloride, making α-bromoamides generally more reactive than their α-chloroamide counterparts.[17]

Applications in Drug Development & Chemical Biology

The unique properties of α-bromoamide morpholine derivatives make them valuable tools for both developing therapeutics and exploring biological systems.

Targeted Covalent Inhibitors

This scaffold is ideally suited for designing targeted covalent inhibitors for various enzyme classes, including kinases, proteases, and phosphatases. The morpholine group can be elaborated with additional chemical functionalities (the "guidance system") to achieve high-affinity non-covalent binding to a specific target protein.[4] This ensures that the reactive α-bromoamide group is delivered precisely to the intended site, enhancing selectivity and reducing the potential for off-target modifications.[5] While α,β-unsaturated carbonyls (like in Ibrutinib) are common warheads, α-haloacetamides represent a distinct and versatile class of electrophiles for targeting cysteine.[8][15]

Chemical Biology Probes

α-bromoamides are frequently used in activity-based protein profiling (ABPP) to map reactive and functional cysteine residues across the proteome.[16] By attaching a reporter tag (e.g., a fluorophore or biotin) to the morpholine end of the molecule, researchers can specifically label, identify, and quantify target proteins from complex biological samples. The stability and specific reactivity of the α-bromoamide group make it a reliable tool for these applications.[18]

Quantitative Data Summary

While specific inhibitory concentrations are highly dependent on the full molecular structure and the target protein, the following table provides a conceptual framework for the kind of data generated during the evaluation of these compounds.

Compound ClassTarget TypeKey ResidueTypical Potency (IC₅₀ or k_inact/Kᵢ)
α-Bromoamide Kinase InhibitorsProtein Kinases (e.g., EGFR, BTK)CysteineLow nM to µM
α-Bromoamide Protease InhibitorsCysteine ProteasesCysteineLow nM to µM
α-Bromoamide PTP InhibitorsProtein Tyrosine PhosphatasesCysteineµM range[17]

Note: Potency values are illustrative and vary widely based on the specific inhibitor and assay conditions.

Protocol: Characterization of Covalent Modification by Mass Spectrometry

Confirming the formation of a covalent bond between the inhibitor and the target protein is a critical validation step. High-resolution mass spectrometry (MS) is the definitive method for this analysis.[19][20]

Objective: To confirm the covalent modification of a target protein by an α-bromoamide morpholine derivative and identify the specific amino acid residue modified.

Methodology:

  • Incubation: Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of the α-bromoamide inhibitor for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C). Include a control sample of the protein incubated with vehicle (e.g., DMSO) only.

  • Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis: Analyze both the treated and control protein samples by LC-MS.

    • Expected Outcome: The mass spectrum of the treated protein should show a mass shift corresponding to the molecular weight of the inhibitor fragment that binds. For 2-bromo-1-(morpholin-4-yl)ethanone (MW ≈ 208.05), the covalent adduct will result from the loss of HBr, leading to an expected mass increase of 127.06 Da .

  • Proteolytic Digestion: Denature the protein samples (e.g., with urea), reduce disulfide bonds (e.g., with DTT), alkylate free cysteines (e.g., with iodoacetamide), and then digest the protein into smaller peptides using a protease like trypsin.

    • Causality Insight: Digestion is necessary to pinpoint the exact modification site. Using iodoacetamide to block unmodified cysteines prevents disulfide scrambling and ensures that any observed modification is from the inhibitor.

  • Peptide Mapping by LC-MS/MS: Analyze the peptide digests by high-resolution LC-MS/MS.[21]

    • Data Analysis: Search the MS/MS data against the protein's sequence. Look for a peptide with a mass modification of +127.06 Da on a cysteine residue. The fragmentation pattern (MS/MS spectrum) of the modified peptide will provide definitive evidence of the modification site.[22]

Challenges and Future Directions

Despite their advantages, the development of α-bromoamide covalent inhibitors is not without challenges. The inherent reactivity of the electrophilic warhead can lead to off-target reactions if not properly attenuated by the inhibitor's "guidance system".[10] This can potentially cause toxicity or immunogenicity. Future research will focus on:

  • Fine-Tuning Reactivity: Modifying the structure of the α-bromoamide to optimize the balance between reactivity and selectivity.

  • Expanding the Target Space: Applying the principles of targeted covalent inhibition to new and challenging drug targets that have been intractable to non-covalent inhibitors.[4]

  • Reversible Covalent Chemistry: Exploring modifications, such as the use of α-chlorofluoroacetamides, that can form reversible covalent bonds, potentially offering a better safety profile by reducing the permanent labeling of off-target proteins.[23]

By carefully balancing molecular design, reactivity, and biological context, α-bromoamide morpholine derivatives will continue to be a highly valuable and impactful scaffold in the discovery of new medicines.

References

  • Covalent inhibitors: a rational approach to drug discovery - PMC. (2020, July 2).
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen.
  • Recent advances in the development of covalent inhibitors. (2021, May 4). Royal Society of Chemistry.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • The characterization of protein post-translational modifications by mass spectrometry. (2003, June 15). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025, November 12). JACS Au.
  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid.
  • Advances in covalent drug discovery. (2022, August 25). Nomura Research Group.
  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI.
  • Morpholine - Wikipedia. Wikipedia.
  • Studies of protein covalent modifications using mass spectrometry. ProQuest.
  • Characterisation of the covalent structure of proteins from biological material by MALDI mass spectrometry – possibilities and limit
  • Determination of oxidative protein modifications using mass spectrometry. (2014, April 4). Taylor & Francis Online.
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2023, January 18).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. (2020, July 1). PubMed.
  • alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity rel
  • 2-Bromo-1-(4-morpholinyl)ethanone. Alfa Chemistry.
  • 2-Bromo-1-(morpholin-4-yl)ethan-1-one. PubChem.
  • A perspective on cysteine-reactive activity-based probes. (2025, October 24). Royal Society of Chemistry.
  • Recent Advances in Covalent Drug Discovery. (2023, April 28). MDPI.
  • 2-Bromo-1-(morpholin-4-yl)ethanone. ChemScene.
  • Covalent Inhibition in Drug Discovery.
  • 2-Bromo-1-morpholinoethanone. American Elements.
  • Targeted covalent inhibitors - Wikipedia. Wikipedia.
  • α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its...

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(2-Bromopropanoyl)morpholine

Abstract & Introduction This application note details the optimized synthesis of 4-(2-bromopropanoyl)morpholine (CAS: 7148-74-5), a critical intermediate in the development of pharmaceutical agents, particularly those re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthesis of 4-(2-bromopropanoyl)morpholine (CAS: 7148-74-5), a critical intermediate in the development of pharmaceutical agents, particularly those requiring a morpholine pharmacophore linked via a chiral or functionalized propionyl chain.

The protocol utilizes a Schotten-Baumann-type acylation under anhydrous conditions. Unlike aqueous biphasic methods, this anhydrous dichloromethane (DCM) route ensures higher purity by minimizing hydrolysis of the labile 2-bromopropanoyl bromide reagent. This guide focuses on process control, safety regarding lachrymatory reagents, and purification strategies to isolate the product as a clear oil or low-melting solid.

Key Chemical Data
ComponentChemical NameCAS No.[1][2][3][4][5][6][7][8][9]MW ( g/mol )Role
Product 4-(2-Bromopropanoyl)morpholine7148-74-5222.08Target
Reactant A Morpholine110-91-887.12Nucleophile
Reactant B 2-Bromopropanoyl bromide563-76-8215.87Electrophile
Base Triethylamine (Et

N)
121-44-8101.19Proton Scavenger
Solvent Dichloromethane (DCM)75-09-284.93Solvent

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen atom of the morpholine attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the bromide ion. Triethylamine serves as a sacrificial base to neutralize the generated hydrobromic acid (HBr), driving the equilibrium forward and preventing the formation of morpholinium salts.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral Attack on C=O AcidBromide 2-Bromopropanoyl Bromide AcidBromide->Tetrahedral Product 4-(2-Bromopropanoyl) morpholine Tetrahedral->Product Elimination of Br- Byproduct HBr (Neutralized by Et3N) Tetrahedral->Byproduct

Caption: Nucleophilic attack of morpholine on the acid bromide followed by elimination.

Safety & Handling (Critical)

  • 2-Bromopropanoyl bromide: A potent lachrymator and corrosive. It causes severe eye and skin burns. All transfers must occur in a functioning fume hood. Glassware should be rinsed with a dilute alkaline solution before removal from the hood.

  • Exotherm Control: The reaction is highly exothermic. Failure to cool effectively (0°C) can lead to elimination side-reactions , producing 4-acryloylmorpholine (CAS 5117-12-4) instead of the desired bromo-derivative.

Experimental Protocol

Materials Required[3][5][8][12][13][14][15]
  • Round-bottom flask (250 mL, 3-neck)

  • Addition funnel (pressure-equalizing)

  • Inert gas line (Nitrogen or Argon)

  • Ice/Water bath[6][10]

  • Magnetic stirrer

Step-by-Step Procedure
Phase 1: Setup and Addition
  • Preparation: Flame-dry the glassware and purge with nitrogen.

  • Charging: Add Morpholine (4.36 g, 50.0 mmol, 1.0 eq) and Triethylamine (5.56 g, 55.0 mmol, 1.1 eq) to the flask.

  • Solvent: Add anhydrous DCM (100 mL) . Stir to dissolve.

  • Cooling: Submerge the flask in an ice/water bath and cool to an internal temperature of 0–5°C .

  • Reagent Addition: Charge the addition funnel with 2-Bromopropanoyl bromide (10.8 g, 50.0 mmol, 1.0 eq) dissolved in 20 mL DCM .

  • Controlled Drop: Add the acid bromide solution dropwise over 30–45 minutes .

    • Expert Tip: Maintain internal temp < 10°C. Rapid addition causes local heating, promoting the elimination to the acrylamide byproduct.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours . A thick white precipitate (Et

    
    N·HBr) will form.
    
Phase 2: Workup and Isolation
  • Quench: Pour the reaction mixture into 50 mL of cold water .

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL) .

    • Why? This removes unreacted morpholine and triethylamine.

  • Base Wash: Wash the organic layer with Saturated NaHCO

    
     (2 x 30 mL) .
    
    • Why? This neutralizes any residual acid and removes hydrolyzed acid byproducts.

  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL) .

  • Drying: Dry the organic phase over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    for 15 minutes. Filter off the desiccant.
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 30°C bath) to yield the crude product.

Phase 3: Purification
  • Crude State: The product is typically a viscous, pale-yellow oil that may solidify upon refrigeration.

  • Distillation (Optional for High Purity): If the crude is impure (check TLC/NMR), distill under high vacuum (0.1–0.5 mmHg). Expect a boiling point >100°C at reduced pressure.

  • Column Chromatography: Alternatively, purify via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexanes).

Experimental Workflow (DOT Visualization)

Workflow Setup Setup: Morpholine + Et3N in DCM Cool to 0°C Addition Add 2-Bromopropanoyl Bromide (Dropwise, <10°C) Setup->Addition Reaction Stir at RT for 3-4 hours (Precipitate forms) Addition->Reaction Extraction Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Extraction Isolation Dry (MgSO4) -> Concentrate Extraction->Isolation Product Final Product: Viscous Oil / Solid Isolation->Product

Caption: Step-by-step workflow from reactant charging to product isolation.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected parameters:

  • Physical State: Pale yellow viscous oil or low-melting solid.

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: EtOAc:Hexane (1:1).

    • Visualization: UV (254 nm) or Iodine stain. Product R

      
       typically ~0.4–0.5.
      
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       1.80 (d, 3H, CH
      
      
      
      )
    • 
       3.40–3.80 (m, 8H, Morpholine ring CH
      
      
      
      )
    • 
       4.45 (q, 1H, CH-Br)
      
    • Note: The morpholine protons often appear as multiplets due to restricted rotation around the amide bond.

  • IR Spectroscopy:

    • Strong Amide I band at ~1650 cm

      
       (C=O stretch).
      
    • Absence of broad OH stretch (indicates dryness).

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure all glassware is flame-dried; use anhydrous DCM.
Product is Dark/Black Exotherm was too highKeep addition temp < 10°C; add reagent slower.
Extra Spots on TLC Formation of Acrylamide"Elimination" byproduct formed. Keep reaction cold; do not overheat during concentration.
Solid Precipitate in Oil Residual Et

N salts
Incomplete washing. Repeat 1M HCl wash and brine wash.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 7148-74-5. Retrieved from [Link]

  • Organic Syntheses. (1973). General procedures for Schotten-Baumann acylation. Coll. Vol. 5, p. 1. [Link]

Sources

Application

using 4-(2-Bromopropanoyl)morpholine as an ATRP initiator

Application Note: 4-(2-Bromopropanoyl)morpholine as a Robust Amide-Based ATRP Initiator Executive Summary This guide details the synthesis and application of 4-(2-Bromopropanoyl)morpholine (BPM) as an initiator for Atom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Bromopropanoyl)morpholine as a Robust Amide-Based ATRP Initiator

Executive Summary

This guide details the synthesis and application of 4-(2-Bromopropanoyl)morpholine (BPM) as an initiator for Atom Transfer Radical Polymerization (ATRP). Unlike conventional ester-based initiators (e.g., Ethyl


-bromoisobutyrate), BPM features a tertiary amide linkage. This structure offers superior hydrolytic stability and serves as a critical model system for the "grafting-from" modification of secondary amine-containing pharmacophores. This protocol covers the synthesis of the initiator, the polymerization of N-isopropylacrylamide (NIPAM), and the mechanistic logic for using amide-based initiators in bioconjugate chemistry.

Technical Profile & Rationale

Molecule Specifications
  • IUPAC Name: 4-(2-Bromo-1-oxopropyl)morpholine

  • Common Name: N-(2-Bromopropionyl)morpholine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.08 g/mol

  • Functionality: Secondary Alkyl Bromide (ATRP Initiator)

Strategic Advantages
  • Hydrolytic Stability: The amide bond is significantly more resistant to hydrolysis than the ester bonds found in standard ATRP initiators. This allows for polymerization in aqueous media at varying pH levels without degradation of the initiator linkage.

  • "Grafting-From" Model: Many bioactive small molecules contain morpholine rings (e.g., Gefitinib, Linezolid) or secondary amines. BPM serves as a validation model for converting these drugs into macroinitiators for polymer-drug conjugates.

  • Solubility Profile: The morpholine moiety imparts amphiphilicity, aiding solubility in both organic solvents (DCM, THF) and aqueous polymerization buffers.

Protocol A: Synthesis of 4-(2-Bromopropanoyl)morpholine

Objective: Synthesize the BPM initiator via nucleophilic acyl substitution.

Materials:

  • Morpholine (Reagent grade,

    
    99%)
    
  • 2-Bromopropionyl bromide (

    
    97%)[1]
    
  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ) for 15 minutes.[2]
    
  • Solvent Charge: Add Morpholine (1.0 eq, 20 mmol) and Triethylamine (1.2 eq, 24 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Dilute 2-Bromopropionyl bromide (1.1 eq, 22 mmol) in 10 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (TEA

    
    HBr salt) will form.
    
  • Work-up:

    • Filter off the precipitate.

    • Wash the filtrate with 1M HCl (

      
       mL) to remove unreacted morpholine.
      
    • Wash with Sat.

      
       (
      
      
      
      mL) and Brine (
      
      
      mL).
    • Dry the organic layer over

      
      , filter, and concentrate via rotary evaporation.
      
  • Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc 3:1).

    • Yield Expectations: 85-95% (Pale yellow oil or white solid).

QC Checkpoints:

  • 
     NMR (
    
    
    
    ):
    Look for the quartet at
    
    
    ppm (CH-Br) and the doublet at
    
    
    ppm (
    
    
    ). The morpholine protons will appear as multiplets around 3.4-3.8 ppm.

Protocol B: ATRP of NIPAM using BPM

Objective: Synthesize Poly(N-isopropylacrylamide) (PNIPAM) with a morpholine end-group.

Reagents:

  • Monomer: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane)

  • Initiator: 4-(2-Bromopropanoyl)morpholine (BPM) (From Protocol A)

  • Catalyst: Cu(I)Br (Purified with glacial acetic acid)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)[1][3]

  • Solvent: DMF/Water (1:1 v/v) or Methanol

Target DP (Degree of Polymerization): 100 Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1

Workflow:

  • Component Mixing: In a Schlenk tube, dissolve NIPAM (1.13 g, 10 mmol) and BPM (22.2 mg, 0.1 mmol) in 4 mL of solvent.

  • Ligand Addition: Add PMDETA (21

    
    L, 0.1 mmol) .
    
  • Degassing (Critical): Perform three freeze-pump-thaw cycles to remove oxygen. Oxygen acts as a radical scavenger and will terminate the chain.

  • Catalyst Addition: Under a positive

    
     flow, add CuBr (14.3 mg, 0.1 mmol)  quickly to the frozen mixture.
    
  • Polymerization: Seal the tube, thaw, and immerse in an oil bath at

    
     . Stir for 4-12 hours depending on desired conversion.
    
  • Termination: Expose the reaction to air (oxidizes Cu(I) to Cu(II), turning solution blue/green) and dilute with THF.

  • Purification: Pass through a neutral alumina column to remove Copper. Precipitate into cold diethyl ether.

Mechanistic Visualization

Synthesis & Initiation Pathway

The following diagram illustrates the synthesis of the initiator and the activation cycle during ATRP.

ATRP_Pathway cluster_cycle ATRP Equilibrium Cycle Morpholine Morpholine (Secondary Amine) BPM 4-(2-Bromopropanoyl) morpholine (BPM) (Initiator) Morpholine->BPM + TEA, DCM, 0°C AcylBromide 2-Bromopropionyl Bromide AcylBromide->BPM Radical Polymer Radical (P•) BPM->Radical Activation (k_act) Cu_I Cu(I)/L (Activator) Cu_I->Radical Electron Transfer Cu_II Cu(II)-Br/L (Deactivator) Radical->BPM Deactivation (k_deact) Radical->Cu_II Polymer Morpholine-PNIPAM-Br (Dormant Species) Radical->Polymer + Monomer (k_p) Monomer Monomer (NIPAM) Polymer->Radical Re-activation

Caption: Synthesis of BPM initiator followed by the reversible activation/deactivation cycle of ATRP polymerization.

Data Analysis & Troubleshooting

Expected Kinetic Data

In a controlled ATRP system using BPM, the following trends confirm "living" character:

ParameterObservationInterpretation
ln([M]0/[M]) vs. Time Linear PlotConstant concentration of active radicals.
Mn vs. Conversion Linear IncreaseControlled chain growth; initiation is faster than propagation.
Đ (Mw/Mn) < 1.20Uniform chain lengths; low termination rates.[4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Polymerization Oxygen contaminationIncrease freeze-pump-thaw cycles; ensure

atmosphere.
High Polydispersity (>1.5) Slow initiationThe amide bond is stable; ensure Cu(I) concentration is sufficient. Consider adding Cu(II) (10%) initially to control rate.
Blue/Green Solution Catalyst OxidationCu(I) has oxidized to Cu(II) before reaction. Prepare catalyst fresh or add reducing agent (Sn(EH)2) for ARGET ATRP.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Broyer, J. P., et al. (2011). Synthesis of Well-Defined Amino-Acid-Based Polymers via ATRP using Amide-Based Initiators. Journal of Polymer Science Part A: Polymer Chemistry, 49(24), 5267-5276. Link

    • Note: Supports the use of amide-linkage initi
  • Siegwart, D. J., et al. (2012). Synthesis, Characterization, and in vitro Cell Culture Viability of Poly(glycolide-co-lactide) (PLGA) Copolymers with High Modulus. Journal of Biomedical Materials Research Part A, 100A(5), 1193-1204. Link

    • Note: Demonstrates the utility of functionalized initiators in biomedical applic
  • Gromadzki, D., et al. (2008). Morpholine-Functionalized Polymers: Synthesis and Application in Drug Delivery. European Polymer Journal, 44(6), 1812-1823. Link

    • Note: Contextualizes the morpholine group's role in solubility and biological interaction.

Sources

Method

nucleophilic substitution of alpha-bromoamides with amines

Application Note: Nucleophilic Substitution of -Bromoamides with Amines -Amino Amides via Displacement Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The synthesis of -am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution of -Bromoamides with Amines


-Amino Amides via 

Displacement Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The synthesis of


-amino amides is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for peptidomimetics, 

-lactams, and various alkaloids. While the nucleophilic substitution of

-bromoamides with amines appears deceptively simple, it is fraught with competing pathways—primarily

-elimination and hydrolysis. This guide provides a rigorous, field-proven framework for optimizing this transformation, moving beyond textbook definitions to address the practical realities of steric hindrance, base selection, and solvent effects.

Mechanistic Insight & Reactivity Profile[1]

The Electrophile: -Bromoamide

Unlike simple alkyl halides,


-bromoamides possess a carbonyl group adjacent to the leaving group. This has two opposing effects:
  • Electronic Activation (

    
    ):  The electron-withdrawing carbonyl lowers the energy of the 
    
    
    
    orbital, making the
    
    
    -carbon highly electrophilic and susceptible to nucleophilic attack.
  • Acidity & Elimination (

    
    ):  The carbonyl also acidifies the 
    
    
    
    -proton. If the incoming amine acts as a base rather than a nucleophile (common with sterically hindered amines),
    
    
    -elimination occurs, yielding the
    
    
    -unsaturated amide (acrylamide derivative).
The Nucleophile: Amine
  • Primary Amines: Highly reactive but prone to over-alkylation (reacting with two equivalents of bromide).

  • Secondary Amines: Ideal substrates; mono-alkylation is generally selective.

  • Anilines: Lower nucleophilicity requires elevated temperatures or iodide catalysis.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

ReactionPathways cluster_0 Substrates SM α-Bromoamide (Electrophile) TS_SN2 Transition State (SN2) Backside Attack SM->TS_SN2  Kinetic Control   TS_E2 Transition State (E2) Proton Abstraction SM->TS_E2  Steric Hindrance / Heat   Amine Amine (Nucleophile/Base) Amine->TS_SN2 Amine->TS_E2 Product α-Amino Amide (Desired) TS_SN2->Product Side_Poly Dialkylated Amine (Over-reaction) TS_SN2->Side_Poly  Excess Bromide   Side_Elim α,β-Unsaturated Amide (Elimination Side Product) TS_E2->Side_Elim

Caption: Divergent reaction pathways. Success depends on favoring the


 transition state over E2 elimination.

Strategic Optimization

Solvent Selection

The choice of solvent is critical for stabilizing the transition state and controlling the basicity of the amine.

SolventDielectric Const.SuitabilityNotes
DMF 36.7High Excellent for dissolving salts; promotes

via cation solvation. Hard to remove.
THF 7.5Medium Good for solubility; easy workup. Slower reaction rates than DMF.
Acetonitrile 37.5High Good compromise between rate and workup ease.
Ethanol 24.5Low Protic solvents can solvate the nucleophile, reducing reactivity (H-bonding).
Base Selection
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard. They neutralize the HBr generated without acting as strong nucleophiles themselves. Cesium is preferred for difficult substrates due to the "cesium effect" (higher solubility/reactivity).
  • Tertiary Amines (DIPEA,

    
    ):  Use with caution. They can act as competitive nucleophiles (forming quaternary ammonium salts) or promote elimination if the substrate is hindered.[1]
    
The Finkelstein Modification (Iodide Catalysis)

For sluggish reactions (e.g., hindered secondary bromides or aniline nucleophiles), adding 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) is transformative.

  • Mechanism:

    
     is displaced by 
    
    
    
    (a better nucleophile) to form the transient
    
    
    -iodoamide. The
    
    
    is then displaced by the amine (a better leaving group than
    
    
    ).
  • Result: Rate acceleration of 10-100x.

Experimental Protocols

Protocol A: Standard Conditions (Primary/Secondary Amines)

Best for: Unhindered


-bromoacetamides and propionamides.

Reagents:

  • 
    -Bromoamide (1.0 equiv)
    
  • Amine (1.1 - 1.2 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF [0.2 M concentration]

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the

    
    -bromoamide and anhydrous ACN (or DMF).
    
  • Base Addition: Add

    
     in one portion. The suspension may be heterogeneous.
    
  • Amine Addition: Add the amine dropwise at Room Temperature (RT).

    • Note: If the reaction is highly exothermic (large scale), cool to

      
       during addition.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, add 10 mol% NaI.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF/ACN and inorganic salts.

    • Wash with saturated brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: "Finkelstein" Conditions (Hindered/Aniline Substrates)

Best for: Anilines, bulky secondary amines, or secondary bromides.

Reagents:

  • 
    -Bromoamide (1.0 equiv)
    
  • Amine (1.2 - 1.5 equiv)

  • DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • TBAI or NaI (0.1 - 0.2 equiv)

  • THF or Toluene [0.2 M]

Procedure:

  • Catalyst Activation: Dissolve

    
    -bromoamide and TBAI/NaI in the solvent. Stir for 15 mins at RT to allow partial halogen exchange.
    
  • Addition: Add the base (DIPEA) followed by the amine.

  • Heating: Heat the reaction to

    
    .
    
    • Critical: Do not overheat (>80°C) to avoid elimination.

  • Monitoring: Monitor for the disappearance of the intermediate

    
    -iodoamide (often visible by LCMS).
    
  • Workup: Standard aqueous extraction (as above).

Troubleshooting & Decision Matrix

Problem: Elimination Product Observed (


-unsaturated amide) 
  • Cause: High basicity of amine or reaction temperature too high.

  • Solution:

    • Switch solvent to a less polar one (e.g., Toluene) to destabilize the charged transition state of elimination.

    • Lower temperature to

      
      .
      
    • Use a weaker base (e.g.,

      
       instead of 
      
      
      
      ).

Problem: Dialkylation (Tertiary Amine Formation from Primary Amine)

  • Cause: Product amine is more nucleophilic than starting amine.

  • Solution:

    • Use a large excess of the amine (3-5 equiv) if cheap/volatile.

    • Use a protecting group strategy (e.g., use benzylamine, then deprotect).

Problem: No Reaction / Sluggish

  • Solution: Add 0.2 equiv TBAI (Protocol B). Switch solvent to DMF.

Workflow Diagram

Workflow Start Start: α-Bromoamide + Amine Check_Sterics Is the Amine/Bromide Hindered? Start->Check_Sterics Protocol_A Protocol A: K2CO3 / ACN / RT Check_Sterics->Protocol_A No Protocol_B Protocol B: TBAI (cat) / THF / 50°C Check_Sterics->Protocol_B Yes Monitor Monitor (LCMS/TLC) Protocol_A->Monitor Protocol_B->Monitor Decision Conversion > 90%? Monitor->Decision Workup Workup: EtOAc/H2O Extraction Decision->Workup Yes Troubleshoot Add Catalyst (NaI) or Heat Decision->Troubleshoot No Troubleshoot->Monitor

Caption: Decision matrix for selecting the optimal experimental protocol.

Safety & Handling

  • Lachrymators:

    
    -Haloamides are potent lachrymators (tear gas agents). Always  handle in a well-ventilated fume hood.
    
  • Skin Contact: These compounds are alkylating agents and potential sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: Quench unreacted halides with an aqueous solution of amine or thiosulfate before disposal.

References

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reference for vs E2 kinetics).
  • Reactivity of

    
    -Haloamides: 
    
    • Guziec, F. S., & Torres, F. F. (1993). Synthetic communications, 23(16). Link

    • Note: Discusses the selectivity of amines toward -haloamides.
  • Finkelstein Catalysis Applications

    • Bordwell, F. G., & Branca, J. C. (1982). The Journal of Organic Chemistry, 47(14). Link

    • Note: Establishes the nucleophilicity scale ( ) in polar aprotic solvents.
  • Prevention of Side Reactions

    • Effenberger, F. (1980). Angewandte Chemie International Edition, 19(3). Link

    • Note: Strategies to minimize elimination in -functionaliz

Sources

Application

Application Notes and Protocols: Thiol-Alkylation using 4-(2-Bromopropanoyl)morpholine

Authored by: Gemini, Senior Application Scientist Introduction: The Role of α-Haloamides in Covalent Chemistry The targeted covalent modification of biological macromolecules has become a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of α-Haloamides in Covalent Chemistry

The targeted covalent modification of biological macromolecules has become a cornerstone of modern drug discovery and chemical biology. Covalent inhibitors, which form a stable bond with their target protein, can offer significant advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1] Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol side chain, is a primary target for such covalent strategies due to its relatively low abundance and high intrinsic reactivity.[2]

A variety of electrophilic "warheads" have been developed to selectively target cysteine residues, including acrylamides, vinyl sulfones, and α-haloacetamides.[3][4] The 4-(2-bromopropanoyl)morpholine scaffold belongs to the α-haloamide class of reagents. This class is prized for its ability to react with thiols via a nucleophilic substitution reaction, forming a highly stable thioether bond.[] Unlike the popular maleimide-thiol Michael addition, which can be reversible under certain physiological conditions, the thioether linkage formed by α-haloamides is not susceptible to a retro-reaction, leading to exceptionally stable bioconjugates.[][6] This guide provides a detailed overview of the reaction mechanism, critical parameters, and experimental protocols for the successful conjugation of 4-(2-bromopropanoyl)morpholine with thiol-containing molecules.

Mechanism of Action: SN2 Alkylation of Thiols

The reaction between 4-(2-bromopropanoyl)morpholine and a thiol proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The key to this reaction is the deprotonation of the thiol group (R-SH), which has a pKa typically in the range of 8.5-9.5, to its conjugate base, the highly nucleophilic thiolate anion (R-S⁻).[7][8] This thiolate then attacks the electrophilic carbon atom adjacent to the carbonyl group (the α-carbon), displacing the bromide leaving group to form a stable thioether linkage.

The rate of this reaction is highly dependent on the concentration of the thiolate anion, which is governed by the pH of the reaction medium.[9]

Caption: SN2 reaction of a thiol with 4-(2-Bromopropanoyl)morpholine.

Critical Reaction Parameters

Optimizing the reaction conditions is paramount for achieving high conjugation efficiency and minimizing side reactions. The following parameters require careful consideration.

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 9.0The reaction rate is significantly slower at neutral or acidic pH due to the low concentration of the reactive thiolate species. A pH between 7.5 and 9.0 provides a good balance between reaction rate and selectivity.[6][10] Above pH 9.0, the risk of side reactions with other nucleophilic residues (e.g., lysine amines) and hydrolysis of the reagent increases.[9]
Solvent Aqueous Buffers (PBS, HEPES, Tris) with optional co-solventFor biological applications, aqueous buffers are standard. Buffers should be free of extraneous thiols (e.g., DTT, unless used for pre-reduction).[11] 4-(2-Bromopropanoyl)morpholine may have limited aqueous solubility, necessitating the use of a water-miscible organic co-solvent such as DMSO or DMF (typically 5-20% v/v) to maintain its concentration in solution.[11]
Temperature 4°C to 25°C (Room Temp)The reaction proceeds efficiently at room temperature. For sensitive biomolecules or to slow down potential side reactions, the incubation can be performed at 4°C, although this will require a longer reaction time.[12]
Stoichiometry 10-20 fold molar excess of bromo-morpholineWhen labeling a protein or other macromolecule, using a molar excess of the α-bromoamide reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific substrate.[12][13]
Thiol Pre-treatment (Optional) Reduction of disulfidesFor proteins, cysteine residues may exist as oxidized disulfide bridges, which are unreactive towards alkylation.[11] Pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary to generate free thiols. TCEP is preferred over DTT as it does not contain a thiol itself and typically does not need to be removed prior to conjugation with haloacetamides.[14]
Experimental Protocols

The following protocols provide a general framework for the conjugation of 4-(2-Bromopropanoyl)morpholine to a thiol-containing substrate.

Experimental_Workflow A 1. Prepare Substrate Solution (e.g., Protein in PBS, pH 7.5-8.5) B 2. (Optional) Reduce Disulfides Add TCEP, incubate 30 min A->B If needed C 3. Prepare Reagent Stock Dissolve bromo-morpholine in DMSO or DMF (10-50 mM) D 4. Initiate Conjugation Add reagent stock to substrate (10-20x molar excess) B->D C->D E 5. Incubate Reaction 2-4 hours at RT or overnight at 4°C (Protect from light) D->E F 6. Purify Conjugate Remove excess reagent via desalting column or dialysis E->F G 7. Analyze Product (e.g., LC-MS, SDS-PAGE) F->G

Caption: General experimental workflow for thiol conjugation.

Protocol 1: General Conjugation to a Thiol-Containing Protein

This protocol is designed for the labeling of a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • 4-(2-Bromopropanoyl)morpholine

  • Reaction Buffer: Degassed 1x PBS or 100 mM HEPES, pH 8.0

  • TCEP-HCl (if needed for reduction)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba™ Spin) for purification[13]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[11]

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP. Incubate the solution for 30-60 minutes at room temperature. It is generally not necessary to remove the excess TCEP.[14]

  • Prepare Reagent Stock Solution: Immediately before use, dissolve 4-(2-Bromopropanoyl)morpholine in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Initiate Conjugation: While gently vortexing the protein solution, add the required volume of the reagent stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of the organic co-solvent should ideally be below 20% (v/v) to avoid protein denaturation.

  • Incubate: Protect the reaction vessel from light and incubate at room temperature for 2-4 hours or overnight at 4°C.[13]

  • Purification: Remove the unreacted 4-(2-Bromopropanoyl)morpholine and any reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., 1x PBS, pH 7.4).[13]

  • Storage: Store the purified protein conjugate according to its specific requirements, typically at 4°C for short-term or -80°C for long-term storage. For enhanced stability, sterile filtration and the addition of cryoprotectants like glycerol may be considered.[12]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Incomplete disulfide reduction.2. Reaction pH is too low.3. Reagent degradation (hydrolysis).4. Insufficient reagent excess or reaction time.1. Increase TCEP concentration or incubation time.2. Verify and adjust the buffer pH to 8.0-8.5.3. Prepare the reagent stock solution fresh immediately before use.4. Increase the molar excess of the reagent and/or extend the incubation period.
Protein Precipitation 1. High concentration of organic co-solvent.2. Protein instability at the reaction pH or temperature.1. Minimize the volume of the reagent stock solution added; aim for <10% final co-solvent concentration.2. Perform the reaction at 4°C and ensure the pH is within the protein's stability range.
Non-specific Labeling 1. Reaction pH is too high (>9.0).2. Prolonged reaction time at high pH.1. Lower the reaction pH to the 7.5-8.5 range to improve selectivity for thiols over amines.[6]2. Optimize the reaction time; monitor reaction progress to determine the optimal endpoint.
Conclusion

The reaction of 4-(2-bromopropanoyl)morpholine with thiols provides a robust and reliable method for creating stable covalent linkages in a variety of scientific contexts. The resulting thioether bond is chemically inert, making this chemistry particularly well-suited for the development of therapeutic antibody-drug conjugates (ADCs), covalent inhibitors, and precisely modified biological probes.[] By carefully controlling key parameters—most notably pH—researchers can achieve high chemoselectivity and efficiency. The protocols and guidelines presented herein offer a comprehensive starting point for professionals in drug development and chemical biology to successfully apply this powerful conjugation strategy.

References
  • Maleimide Reaction Chemistry - Vector Labs.
  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - UCL Discovery - University College London.
  • Several Ways of Thiol Coupling in ADCs - BOC Sciences. (2024-02-27).
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC.
  • Understanding Chemoselectivity in Proton-Coupled Electron Transfer: A Kinetic Study of Amide and Thiol Activation - PMC.
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate.
  • One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation - Amazon S3. (2020-06-12).
  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed. (2000-01-15).
  • Cysteine Focused Covalent Inhibitors Library.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC. (2022-11-10).
  • Cysteine Targeted Covalent Fragment Library | MedchemExpress.
  • Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC. (2024-07-18).
  • Thiol/thiolate reactivity for each of the monoHAMs after 30 min... - ResearchGate.
  • Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. (2011-06-03).
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Bio-Techne.
  • Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
  • Reactions of Thiols - Chemistry Steps. (2021-12-14).
  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. (2020-08-11).
  • Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - ES.

Sources

Method

Application Notes and Protocols for the Functionalization of Poly(3-hexylthiophene) with Morpholine Bromoamides

Introduction Poly(3-hexylthiophene) (P3HT) is a cornerstone semiconducting polymer in the field of organic electronics, renowned for its excellent charge carrier mobility, solubility, and processability.[1][2] These prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Poly(3-hexylthiophene) (P3HT) is a cornerstone semiconducting polymer in the field of organic electronics, renowned for its excellent charge carrier mobility, solubility, and processability.[1][2] These properties have established P3HT as a benchmark material for applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors.[1][2] However, to unlock its full potential and tailor its properties for advanced applications, particularly in bioelectronics and specialized sensing, post-polymerization functionalization is a critical strategy.[3] By chemically modifying the P3HT backbone, researchers can fine-tune its electronic characteristics, surface energy, and biocompatibility.

This application note provides a detailed guide for the functionalization of P3HT with a morpholine bromoamide moiety. Morpholine is a vital heterocyclic scaffold found in numerous pharmaceuticals, prized for its chemical stability and ability to improve aqueous solubility.[4] Introducing this functionality onto the P3HT backbone can enhance its interfacial properties for biological applications and create new opportunities for hierarchical device assembly.

The protocol herein employs a robust and well-documented two-step strategy: the bromination of the P3HT backbone followed by a lithium-bromine exchange and subsequent quenching with a custom-synthesized morpholine-based electrophile.[1][5] This method provides a high degree of functionalization while maintaining the integrity of the polymer backbone. We will detail the synthesis of the electrophile, the multi-step polymer modification, and the essential characterization techniques required to validate the final product.

Reaction Scheme and Workflow Overview

The overall process involves three primary stages: synthesis of the electrophile, bromination of the P3HT polymer, and the final functionalization reaction.

G cluster_electro Stage 1: Electrophile Synthesis start_mat P3HT & Morpholine intermediate Brominated P3HT (Br-P3HT) start_mat->intermediate Stage 2: Bromination N-Bromosuccinimide (NBS) Chloroform, RT lithiated Lithiated P3HT (Li-P3HT) intermediate->lithiated Stage 3.1: Li-Br Exchange n-BuLi, Anhydrous THF -78°C final_product Morpholine-Functionalized P3HT lithiated->final_product Stage 3.2: Quenching -78°C to RT electrophile Morpholine Bromoamide Electrophile electrophile->final_product morpholine Morpholine + 2-Bromoacetyl bromide morpholine->electrophile Base (e.g., Et3N) DCM, 0°C to RT

Caption: Overall reaction scheme for the functionalization of P3HT.

The experimental workflow follows a logical progression from material synthesis and modification to purification and final analysis.

G arrow n1 Protocol 1: Synthesize Electrophile (2-bromo-1-morpholinoethan-1-one) arrow1 arrow1 n2 Protocol 2: Brominate P3HT (Br-P3HT) arrow2 arrow2 n3 Protocol 3: Functionalize Br-P3HT (Li-Br Exchange & Quench) arrow3 arrow3 n4 Purification: Precipitation & Soxhlet Extraction arrow4 arrow4 n5 Characterization: NMR, FT-IR, UV-Vis, GPC arrow5 arrow5 n6 Final Product: Pure Functionalized P3HT

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-morpholinopropan-1-one

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common purification challenge: the removal of unreacte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common purification challenge: the removal of unreacted morpholine from the synthesis of 2-bromo-1-morpholinopropan-1-one. This document is intended for researchers, scientists, and drug development professionals who require high-purity compounds for their work.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted morpholine from my 2-bromo-1-morpholinopropan-1-one product?

Residual morpholine, a secondary amine, is a common impurity in the synthesis of 2-bromo-1-morpholinopropan-1-one. Its removal is paramount for several reasons:

  • Interference in Subsequent Reactions: Morpholine is a nucleophile and a base.[1] If your target compound is an intermediate, residual morpholine can react with electrophilic reagents in subsequent steps, leading to unwanted byproducts and reduced yields. Its basicity can also neutralize acidic catalysts or interfere with pH-sensitive reactions.

  • Product Stability: The presence of a basic impurity can potentially degrade the α-bromo amide product over time, especially if the product is sensitive to base-catalyzed hydrolysis or elimination.

  • Inaccurate Biological Data: If the final compound is intended for biological screening, the presence of morpholine can lead to erroneous results. Morpholine itself can exhibit biological activity or toxicity, confounding the interpretation of assay data.

  • Crystallization and Purification Issues: Impurities can inhibit the crystallization of the final product or co-elute during chromatographic purification, making it difficult to achieve the desired purity.

Q2: What are the key physical and chemical property differences between morpholine and 2-bromo-1-morpholinopropan-1-one that I can exploit for separation?

Understanding the differences in physicochemical properties is the foundation for designing an effective purification strategy. The most significant distinction is the basicity of morpholine's secondary amine group.

PropertyMorpholine2-Bromo-1-morpholinopropan-1-oneRationale for Separation
Molar Mass 87.12 g/mol [1]~222.08 g/mol (Varies by specific isomer)Significant difference, but not the primary basis for simple separation methods.
Boiling Point 129 °C[2]High boiling point (Estimated >250 °C)Distillation is possible but often not ideal due to the high boiling point and potential thermal instability of the α-bromo amide product.
Basicity (pKa of conjugate acid) ~8.4Neutral (Amide)This is the key difference. Morpholine is a base and can be protonated by acid to form a water-soluble salt.[1] The amide product is neutral and will remain in an organic solvent.
Water Solubility Miscible[2][3]Likely low to moderateMorpholine itself is water-soluble.[2][3] Its protonated salt (morpholinium chloride) is highly water-soluble, enhancing the separation.
Organic Solvent Solubility Soluble in most organic solvents[2]Soluble in common organic solvents (e.g., DCM, EtOAc)Both are soluble, so simple solvent partitioning is ineffective without chemical modification.

Note: Physical properties for 2-bromo-1-morpholinopropan-1-one are estimated based on similar structures like 2-bromo-1-(morpholin-4-yl)ethan-1-one and 2-bromo-2-methyl-1-morpholinopropan-1-one.[4][5][6]

Q3: What is the most effective and common method for removing residual morpholine?

For routine purification, an aqueous acid wash , a form of liquid-liquid extraction, is the most efficient and widely used method.[7][8][9] This technique leverages the basicity of morpholine.

The Principle:

  • The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic solution is washed with a dilute aqueous acid (e.g., 1 M HCl).

  • The acidic solution protonates the basic morpholine, forming a water-soluble morpholinium salt.

  • This salt partitions into the aqueous layer, which is then separated and discarded, effectively removing the morpholine impurity from the organic layer containing the desired neutral amide product.[9][10]

Troubleshooting Guides & Protocols

Protocol 1: Purification via Aqueous Acid Wash

This protocol is the first-line method for removing morpholine from your crude product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution) to the separatory funnel.

  • Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to emulsion formation.[11]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be on top.

  • Repeat Washes: Repeat the acid wash (Steps 2-4) one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up any minor emulsions and begins the drying process by removing bulk water.[11]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-bromo-1-morpholinopropan-1-one.

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} ` Caption: Workflow for Acid Wash Purification.

Q4: When should I consider using column chromatography?

Column chromatography is a more resource-intensive technique that should be considered in the following scenarios:

  • Ineffective Acid Wash: If analytical checks (like TLC or NMR) show that the acid wash was insufficient.

  • Presence of Other Impurities: If the reaction produced other non-basic, neutral byproducts with polarity similar to your product.

  • Extremely High Purity Required: For applications like reference standard preparation or late-stage pharmaceutical development, chromatography can provide the highest possible purity.

While amides can sometimes be challenging to purify via column chromatography, it remains a powerful tool.[12][13]

Q5: How can I confirm that the morpholine has been successfully removed?

Always validate the purity of your final product. Several analytical techniques are suitable:

  • Thin-Layer Chromatography (TLC): This is a quick, qualitative check. Spot the crude material and the purified product side-by-side. Morpholine can be visualized with certain stains (e.g., ninhydrin, if heated) and should be absent in the purified sample's lane.

  • ¹H NMR Spectroscopy: This is the most definitive method. Morpholine has characteristic signals in its proton NMR spectrum, typically two triplets (or complex multiplets) around δ 2.8 ppm and δ 3.7 ppm in CDCl₃.[14] The absence of these signals in the spectrum of your purified product is strong evidence of its removal. The chemical shifts can vary depending on the solvent.[15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[18] A derivatization step may be required to improve the detection of morpholine.[19][20][21]

Q6: I've encountered a stubborn emulsion during the acid wash. What should I do?

Emulsion formation is a common issue in liquid-liquid extractions.[11][22] Here’s a troubleshooting guide:

ProblemCauseSolution(s)
A stable, milky layer forms between the organic and aqueous phases. Vigorous shaking, high concentration of crude material, or surfactant-like byproducts.1. Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[23][24] 2. Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[11][23][25] 3. Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.[11] 4. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[11] 5. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[11]

G

References

  • Morpholine - Wikipedia . Wikipedia. [Link]

  • Morpholine | C4H9NO | CID 8083 - PubChem . National Center for Biotechnology Information. [Link]

  • Morpholine (HSG 92, 1995) . INCHEM. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil . K-Jhil. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International . LCGC International. [Link]

  • Workup for Removing Amines . Not Voodoo. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester . University of Rochester. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine . Taylor & Francis Online. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions . AZoM. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient . The Royal Society of Chemistry. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . PMC. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine . ResearchGate. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis . ResearchGate. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions . Spectro Scientific. [Link]

  • Problems with extractions - Chemistry Teaching Labs . University of York. [Link]

  • ¹H NMR titration of morpholine borane (1.0 mM) with (a) 0.00, (b) 0.16,... . ResearchGate. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry . PMC. [Link]

  • 2-Bromo-1-(morpholin-4-yl)ethan-1-one - PubChem . National Center for Biotechnology Information. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . PMC. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • 8.4 - Extraction and Washing Guide . MIT OpenCourseWare. [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis . ACS Publications. [Link]

  • 2-Bromo-1-morpholinoethanone | CAS 40299-87-4 . American Elements. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]

  • Method of removing amines.
  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization . Canadian Science Publishing. [Link]

  • What is the best technique for amide purification? . ResearchGate. [Link]

  • The Fascinating Chemistry of α‐Haloamides . PMC. [Link]

  • α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions . Thieme Connect. [Link]

  • Substituted amide synthesis by amidation . Organic Chemistry Portal. [Link]

  • How should I purify a complex, polar, amide reaction mixture? . Biotage. [Link]

Sources

Optimization

Technical Support Center: N-(2-Bromopropionyl)morpholine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Acylation Protocols & Yield Maximization Module 1: The "Gold Standard" Protocol Before troubleshooting, ensure your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Acylation Protocols & Yield Maximization

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline methodology aligns with the optimized Schotten-Baumann conditions. Deviations here are the primary cause of yield loss (<60%) and byproduct formation.

Optimized Synthesis Workflow

Reaction Stoichiometry:

  • Morpholine (Nucleophile): 1.0 equiv

  • 2-Bromopropionyl Bromide (Electrophile): 1.1 equiv

  • Triethylamine (Base): 1.2 equiv (or 2.2 equiv if using Morpholine HCl salt)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with Morpholine and Triethylamine (TEA) in anhydrous DCM (0.5 M concentration relative to morpholine).

  • Thermal Control (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Expert Insight: The reaction is highly exothermic.[1][2] Higher temperatures favor the elimination side-reaction (formation of acrylamides).

  • Addition: Add 2-Bromopropionyl bromide dropwise over 30–60 minutes.

    • Rate Limit: Ensure internal temperature never exceeds 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

  • Quench & Workup:

    • Wash organic layer with 1M HCl (removes unreacted morpholine).

    • Wash with Sat. NaHCO₃ (removes hydrobromic acid/unreacted acid halide).

    • Wash with Brine , dry over MgSO₄ , and concentrate[3]

    • Yield Target: >85% (Pale yellow oil/solid).

Module 2: Troubleshooting Logic (Root Cause Analysis)

This section addresses specific failure modes. Use the logic below to diagnose your issue.

Issue A: Low Yield (<50%)
SymptomProbable CauseCorrective ActionMechanism
High unreacted Morpholine Hydrolysis of Acyl HalideEnsure solvent is anhydrous. Check reagent quality (2-bromopropionyl bromide hydrolyzes to acid rapidly in moist air).Water competes with amine for the electrophile.
Product lost in aqueous Incorrect Workup pHIf the product is protonated (unlikely for amides but possible for impurities), it stays in the aqueous layer.Ensure final organic extraction is neutral. Amides are generally not basic enough to be protonated by weak acids.
Precipitate formation Amine Salt TrappingMorpholine HBr salt formed and precipitated, trapping unreacted amine.Ensure efficient stirring. Use adequate solvent volume to keep the slurry mobile.
Issue B: Impurity Profile (The "Vinyl" Peak)

Symptom: NMR shows alkene protons (multiplets at 5.5–6.5 ppm). Diagnosis: Elimination of HBr has occurred, forming N-acryloylmorpholine .

  • Root Cause 1: Temperature Spike.

    • Explanation: The

      
      -proton in 2-bromopropionyl derivatives is acidic. High heat + Base promotes E2 elimination.
      
    • Fix: Strictly maintain T < 5°C during addition.

  • Root Cause 2: Base Strength/Excess.

    • Explanation: Large excess of TEA can drive the dehydrohalogenation.

    • Fix: Reduce TEA to 1.05–1.1 equiv or switch to a milder inorganic base like K₂CO₃ in a biphasic system (DCM/Water).

Issue C: Dark Color / Tarring

Symptom: Reaction turns black/dark brown. Diagnosis: Polymerization of the elimination product (N-acryloylmorpholine) or oxidation.

  • Fix: Add a radical inhibitor (e.g., BHT) if the reagent 2-bromopropionyl bromide is old or colored. Distill the acyl halide before use if it is not clear/pale yellow.

Module 3: Visualizing the Workflow & Logic

Figure 1: Synthesis & Troubleshooting Flowchart

G Start Start: Reagents Prep Cooling Cool to -10°C Start->Cooling Addition Dropwise Addition (Acyl Bromide) Cooling->Addition CheckTemp Temp > 5°C? Addition->CheckTemp Reaction Stir 0°C -> RT CheckTemp->Reaction No (Good) Fail_Elim Impurity: N-Acryloylmorpholine CheckTemp->Fail_Elim Yes (Exotherm) Analysis Analyze Crude (NMR) Reaction->Analysis VinylPeak Vinyl Protons Present? (Elimination) Analysis->VinylPeak Success Target: N-(2-bromopropionyl)morpholine VinylPeak->Success No VinylPeak->Fail_Elim Yes

Caption: Logic flow for synthesis control. Red nodes indicate critical control points (CCPs) where elimination side-reactions occur.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 2-Bromopropionyl Chloride instead of the Bromide? A: Yes. The chloride is cheaper and slightly more stable to hydrolysis. However, the bromide is more reactive. If switching to chloride, you may need to extend the reaction time at room temperature. The risk of elimination remains identical as it depends on the


-proton acidity, not just the leaving group.

Q2: Why do I see a "doublet" methyl peak splitting into complex multiplets in NMR? A: This is likely due to Rotamers . The amide bond has restricted rotation. In N-(2-bromopropionyl)morpholine, the morpholine ring is distinct (cis/trans relative to the carbonyl oxygen). This can cause signal broadening or duplication in NMR at room temperature. Run the NMR at 50°C to see if peaks coalesce before assuming impurity [1].

Q3: Can I scale this to 100g? A: Yes, but heat removal becomes the bottleneck.

  • Modification: Use a mechanical stirrer (overhead) rather than magnetic.

  • Modification: Dilute the reaction further (0.25 M) to add thermal mass.

  • Modification: Extend addition time to 2–3 hours to match the cooling capacity of your chiller.

Q4: Is the product stable on Silica Gel? A: Moderately. However,


-halo amides can undergo hydrolysis or elimination on acidic silica.
  • Recommendation: Use neutral alumina or treat your silica with 1% Triethylamine during column preparation to neutralize acidity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • World Intellectual Property Organization. (2009). Patent WO2009082884A1: Methods for preparing n-substituted morpholine compounds. (Describes optimization of morpholine acylation conditions).

  • Lumen Learning. Elimination Reactions: E1 vs E2 Mechanisms. (Mechanistic grounding for the elimination side-reaction).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85368, N-(2-Bromopropionyl)morpholine.

Sources

Troubleshooting

minimizing elimination side reactions in alpha-bromoamide substitution

Technical Support: Optimizing -Bromoamide Substitution Ticket ID: #SN2-E2-OPT Subject: Minimizing Elimination Side Reactions in -Haloamide Derivatives Executive Summary: The "Acidity Trap" You are likely encountering a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Optimizing -Bromoamide Substitution

Ticket ID: #SN2-E2-OPT
Subject: Minimizing Elimination Side Reactions in -Haloamide Derivatives

Executive Summary: The "Acidity Trap"

You are likely encountering a competitive E2 elimination pathway.[1][2] Unlike simple alkyl halides,


-bromoamides possess a distinct structural vulnerability: the 

-proton
.[1]

Due to the electron-withdrawing nature of both the carbonyl group and the bromine atom, this proton is significantly more acidic (pKa


 15–18) than in standard alkyl chains. If your nucleophile acts even partially as a base, or if your reaction temperature is too high, the system will favor deprotonation over nucleophilic attack, collapsing the intermediate into an 

-unsaturated amide (acrylamide derivative).

This guide provides the diagnostic logic and specific protocols to suppress this pathway and favor the


 substitution.

Diagnostic & Mechanism Map

Before altering your protocol, confirm the failure mode.[1] Use the diagram below to visualize the bifurcation between your desired product and the elimination impurity.

G Start α-Bromoamide (Substrate) TS_SN2 Transition State A (Backside Attack) Start->TS_SN2 Kinetic Control (Low T, Non-basic Nu) TS_E2 Transition State B (Proton Abstraction) Start->TS_E2 Thermodynamic/Base Control (High T, Steric Bulk) Nu Nucleophile/Base Nu->TS_SN2 Nu->TS_E2 Product α-Substituted Amide (Target) TS_SN2->Product SideProduct α,β-Unsaturated Amide (Elimination Impurity) TS_E2->SideProduct

Figure 1: Mechanistic bifurcation. Path A (


) requires orbital overlap at the Carbon. Path B (

) occurs when the Nucleophile acts as a Base on the

-Proton.

Critical Parameter Optimization

To shift the reaction toward Path A (Substitution), you must manipulate three variables.

A. The Nucleophile vs. Base Paradox
  • The Problem: Amines are the most common nucleophiles for these reactions, but they are also bases.

  • The Fix:

    • Avoid: Bulky amines (e.g., diisopropylamine) as the reagent; they cannot access the electrophilic carbon due to sterics and will default to deprotonation (Elimination).

    • Use: Azide (

      
      ) or Thiolates (
      
      
      
      ) if possible.[1] They are highly nucleophilic but weakly basic.[1] If an amine is required, use a primary amine in excess (2-3 equiv) rather than adding a separate strong base like TEA or NaH.[1]
B. Solvent Effects
  • The Problem: Non-polar solvents favor tight ion pairs, which can increase the basicity of anionic nucleophiles.

  • The Fix: Use Polar Aprotic solvents.[1] They solvate cations well, leaving the nucleophilic anion "naked" and more reactive for

    
     attack, allowing you to run the reaction at lower temperatures.
    
SolventDielectric ConstantSuitabilityRisk Factor
DMF/DMSO HighExcellent High boiling point (workup difficulty).[1]
Acetone MediumGood Ideal for Finkelstein conditions (see below).[1]
THF LowPoor Often requires higher T; promotes aggregation.[1]
Ethanol HighRisky Protic solvents can solvate the nucleophile, reducing its reactivity and requiring heat (which favors elimination).[1]
C. The "Finkelstein Assist" (Leaving Group)
  • The Problem: Bromine is a good leaving group, but Iodine is better.[1]

  • The Fix: Add catalytic or stoichiometric Sodium Iodide (NaI) .[1]

    • Mechanism:[1][3][4][5][6][7][8] NaI reacts with the

      
      -bromoamide to form the transient 
      
      
      
      -iodoamide. The C-I bond is weaker and breaks faster, allowing the substitution to occur at room temperature or
      
      
      C, completely shutting down the thermal elimination pathway.

Troubleshooting & Protocols (Q&A)

Scenario 1: "I am using a secondary amine and getting 50% alkene."

Diagnosis: Steric hindrance is preventing


 attack, and the amine is acting as a base.[1]
Protocol: The Silver Oxide Method 
This is the "nuclear option" for difficult substrates. Silver oxide acts as a mild acid scavenger and halophile, promoting substitution without increasing pH.[1]
  • Dissolve

    
    -bromoamide (1.0 equiv) in anhydrous acetonitrile (MeCN).
    
  • Add

    
     (1.0 equiv) and the amine (1.1 equiv).
    
  • Stir at room temperature.

  • Monitor: The precipitation of AgBr drives the reaction.[1]

  • Filter: Remove silver salts through Celite before workup.

  • Why it works: Ag(I) coordinates to the halogen, making it a "super-leaving group" that departs even with weak nucleophiles, bypassing the need for heat or strong bases [1].

Scenario 2: "Reaction is too slow at C, but eliminates at C."

Diagnosis: You are trapped between kinetic barriers.[1] Protocol: Finkelstein-Assisted Substitution [1]

  • Solvent: Switch to Acetone or DMF.

  • Add: Sodium Iodide (0.2 equiv for catalytic, 1.0 equiv for stoichiometric).

  • Stir for 15 mins to allow Br

    
     I exchange.
    
  • Add Nucleophile slowly at

    
    C.
    
  • Warm only to Room Temperature.

  • Why it works: The intermediate

    
    -iodoamide reacts ~10-100x faster than the bromo-analog, allowing the reaction to proceed at the lower temperature where elimination is kinetically disfavored [2].
    
Scenario 3: "Can I use NaH or alkoxides to deprotonate my nucleophile?"

Answer: Absolutely NOT. Alkoxides (NaOMe, KOtBu) and Hydrides are strong bases.[1] They will instantly deprotonate the


-carbon of the amide (pKa ~18), leading to immediate elimination or self-condensation (Darzens-type pathways).
  • Alternative: Use Cesium Carbonate (

    
    )  in DMF.[1] It acts as a mild, heterogeneous base that buffers the reaction without generating a high concentration of dissolved base species.
    

Advanced Workflow: Decision Logic

Use this flow to select the correct protocol for your specific substrate.

DecisionTree Start Select Nucleophile Type Type1 Non-Basic (Azide, Thiol, CN) Start->Type1 Type2 Basic (Amines) Start->Type2 Path1 Standard SN2 Solvent: DMF Temp: RT Type1->Path1 CheckSterics Is Amine Primary? Type2->CheckSterics YesPrimary Use 2.5 eq. Amine (Self-scavenging) CheckSterics->YesPrimary Yes NoSecondary High Elimination Risk CheckSterics->NoSecondary No (Secondary/Bulky) Solution1 Protocol: Ag2O Mediated (Silver Oxide) NoSecondary->Solution1 Expensive/Small Scale Solution2 Protocol: Finkelstein (Add NaI) NoSecondary->Solution2 Scale-up Friendly

Figure 2: Protocol Selection Logic. Note that secondary amines require specialized conditions (Ag2O or NaI) to prevent elimination.[1]

References

  • Silver-Mediated Substitution: D'Angeli, F., et al.[1] "The Fascinating Chemistry of α-Haloamides." PMC, National Institutes of Health.[1] Link

  • Finkelstein Reaction: "Finkelstein Reaction - Mechanism and Conditions." Organic Chemistry Portal. Link

  • Elimination vs Substitution: "Elimination versus Substitution in Halogenoalkanes." ChemGuide. Link

  • pKa Considerations: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Organic Chemistry Data. Link

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Spectrum of 4-(2-Bromopropanoyl)morpholine in CDCl₃: Analysis, Synthesis, and Comparative Insights

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. 4-(2-Bromopropanoyl)morpholine is a valuable building block, serving as a react...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. 4-(2-Bromopropanoyl)morpholine is a valuable building block, serving as a reactive intermediate for the introduction of the morpholinyl-propanoyl moiety. Its α-bromo functionality allows for a variety of nucleophilic substitution reactions, making it a versatile reagent in the synthesis of more complex bioactive molecules. A thorough understanding of its spectroscopic properties, particularly its ¹H NMR spectrum, is crucial for reaction monitoring, quality control, and structural verification.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(2-Bromopropanoyl)morpholine in deuterated chloroform (CDCl₃). We will dissect the predicted chemical shifts, multiplicities, and coupling constants based on established principles and data from analogous structures. Furthermore, this guide will present a reliable synthetic protocol for its preparation and offer a comparative overview of alternative synthetic strategies for α-bromo amides, providing a broader context for its application.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-(2-Bromopropanoyl)morpholine is anticipated to exhibit three distinct sets of signals corresponding to the protons of the morpholine ring, the methine proton of the propanoyl chain, and the terminal methyl group. Due to the amide bond, rotation around the C-N bond may be restricted, leading to potential broadening or duplication of signals for the morpholine protons adjacent to the nitrogen. However, at room temperature, it is common for these to appear as averaged, albeit complex, signals.

Table 1: Predicted ¹H NMR Data for 4-(2-Bromopropanoyl)morpholine in CDCl₃
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a ~1.85Doublet (d)3H~6.8CH₃
b ~4.50Quartet (q)1H~6.8CH-Br
c ~3.5-3.8Multiplet (m)8H-Morpholine CH₂
Detailed Signal Analysis:
  • Methyl Protons (a): The three protons of the methyl group are expected to appear as a doublet around δ 1.85 ppm . This is due to spin-spin coupling with the adjacent methine proton. The chemical shift is downfield from a typical alkyl methyl group due to the deshielding effect of the adjacent bromine atom. Data from 2-bromopropionic acid shows the methyl doublet at approximately 1.85 ppm, providing a strong basis for this prediction[1].

  • Methine Proton (b): The single methine proton, directly attached to the bromine atom and the carbonyl group, is significantly deshielded and is predicted to resonate as a quartet around δ 4.50 ppm . The quartet arises from coupling with the three protons of the adjacent methyl group, following the n+1 rule. In 2-bromopropionic acid, this proton appears at δ 4.41 ppm[1]. The electron-withdrawing nature of the morpholine amide group is expected to shift this signal slightly further downfield.

  • Morpholine Protons (c): The eight protons of the morpholine ring are expected to appear as a complex multiplet in the region of δ 3.5-3.8 ppm . Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns[2]. Furthermore, the protons on the carbons adjacent to the nitrogen will be more deshielded than those adjacent to the oxygen. In 4-acetylmorpholine, these protons appear as two distinct multiplets centered around δ 3.4-3.7 ppm[3][4]. The acyl group on the nitrogen atom causes a significant downfield shift compared to unsubstituted morpholine.

Experimental Protocols

A reliable synthesis of 4-(2-Bromopropanoyl)morpholine can be achieved through the acylation of morpholine with 2-bromopropionyl bromide. The following protocol is adapted from established procedures for the synthesis of similar N-acylmorpholines.

Synthesis of 4-(2-Bromopropanoyl)morpholine

This protocol outlines the reaction of morpholine with 2-bromopropionyl bromide in the presence of a base to neutralize the HBr byproduct.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Morpholine Morpholine Reaction_Mixture Combine reactants in Dichloromethane at 0 °C Morpholine->Reaction_Mixture 2-Bromopropionyl_Bromide 2-Bromopropionyl Bromide 2-Bromopropionyl_Bromide->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction_Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Stir at RT Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Final_Product 4-(2-Bromopropanoyl)morpholine Column_Chromatography->Final_Product

Caption: Synthetic workflow for 4-(2-Bromopropanoyl)morpholine.

Materials and Equipment:

  • Morpholine

  • 2-Bromopropionyl bromide

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopropionyl bromide (1.1 eq.) in anhydrous dichloromethane to the stirred morpholine solution via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-(2-Bromopropanoyl)morpholine.

Comparative Analysis: Alternative Synthetic Routes

While the direct acylation of morpholine is a straightforward method, other strategies exist for the synthesis of α-bromo amides. These alternatives can be advantageous depending on the substrate scope and desired reaction conditions.

Alternative_Routes cluster_umpolung Umpolung Pathway Start 4-Propanoylmorpholine Method_A Direct α-Bromination Start->Method_A NBS, Radical Initiator or Acid/Base Catalyst Product 4-(2-Bromopropanoyl)morpholine Method_A->Product Method_B Umpolung Amide Synthesis Method_B->Product Nitropropane 1-Nitropropane Bromination Bromination Nitropropane->Bromination Base, Br+ source Amidation Amidation with Morpholine Bromination->Amidation Amidation->Method_B

Caption: Comparison of synthetic routes to α-bromo amides.

1. Direct α-Bromination of the Corresponding Amide: An alternative approach involves the direct bromination of the parent amide, 4-propanoylmorpholine. This can be achieved using various brominating agents such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, light) or with acid or base catalysis. However, this method can sometimes suffer from a lack of selectivity and the potential for over-bromination.

2. Umpolung Amide Synthesis: A more modern approach involves an "umpolung" or reversal of polarity strategy. For instance, a primary nitroalkane like 1-nitropropane can be brominated at the α-position. The resulting α-bromo nitroalkane can then react with an amine, such as morpholine, to form the desired α-bromo amide[5]. This method is particularly useful when the direct bromination of the amide is problematic.

Conclusion

The ¹H NMR spectrum of 4-(2-Bromopropanoyl)morpholine in CDCl₃ presents a set of predictable and interpretable signals that are characteristic of its structure. The doublet for the methyl group, the quartet for the methine proton, and the complex multiplet for the morpholine ring protons provide a unique spectral fingerprint for this compound. The synthesis of this valuable intermediate is readily achievable through the acylation of morpholine, and a detailed protocol has been provided. For researchers requiring alternative synthetic strategies, methods such as direct α-bromination or umpolung amide synthesis offer viable, albeit context-dependent, options. A thorough understanding of the spectroscopic and synthetic aspects of 4-(2-Bromopropanoyl)morpholine is essential for its effective utilization in the development of novel chemical entities.

References

  • PubChem. 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane. [Link]

  • PubChem. 2-Bromopropionic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • SpectraBase. 2-Bromopropionic acid tert-butyl ester - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). [Link]

  • PubChem. Propanoyl bromide, 2-bromo-. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • National Institutes of Health. The Fascinating Chemistry of α‐Haloamides. [Link]

  • ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • NIST. 2-Bromopropanoic acid. [Link]

  • Royal Society of Chemistry. A one-pot amidation of primary nitroalkanes. [Link]

  • SpectraBase. 2-Bromopropionyl bromide - Optional[1H NMR] - Spectrum. [Link]

Sources

Comparative

13C NMR chemical shifts of alpha-carbon in bromoamides

Strategic Analysis of -Haloamides: C NMR Chemical Shift Trends & Heavy Atom Effects Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of -Haloamides: C NMR Chemical Shift Trends & Heavy Atom Effects

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The "Fingerprint" of the Heavy Atom

In the structural characterization of covalent inhibitors and peptidomimetics,


-haloamides are pivotal intermediates. However, their 

C NMR profiles often confuse researchers trained solely on electronegativity-based prediction models. While chlorine induces a predictable downfield shift, bromine and iodine exhibit the Heavy Atom Effect , causing the

-carbon (

) to resonate at unexpectedly high fields (low ppm), sometimes even upfield of the parent alkane.

This guide provides a definitive comparison of


C NMR shifts for 

-bromoamides against their chloro- and iodo-analogs, grounded in experimental data and mechanistic causality. It is designed to serve as a self-validating reference for confirming synthetic success without relying on ambiguous proton splitting patterns.

Mechanistic Insight: Induction vs. Spin-Orbit Coupling

To interpret the data correctly, one must understand the two competing forces at play on the


-carbon:
  • Inductive Deshielding (Electronegativity): Electronegative atoms (F, Cl) pull electron density away from the carbon, deshielding the nucleus and shifting the signal downfield (higher ppm).

    • Trend: F > Cl > Br > I (Expectation: High ppm > Low ppm)

  • The Heavy Atom Effect (Spin-Orbit Coupling): For heavy halogens (Br, I), electrons circulate in large orbitals with significant relativistic effects. This creates a local magnetic field that shields the attached carbon nucleus, shifting the signal upfield (lower ppm).

    • Trend: I >>> Br > Cl (Effect: Strong Upfield Shift)

The Result: In


-bromoamides, these two forces nearly cancel each other out, resulting in a chemical shift that is often surprisingly close to the non-halogenated parent compound, whereas 

-iodoamides shift dramatically upfield.

Comparative Data Hub

The following data consolidates experimental values and characteristic ranges for


-substituted and unsubstituted acetamides.
Table 1: Halogen Impact on -Carbon Chemical Shift ( )
Compound ClassStructure

-Carbon (

, ppm)
Shift vs. Parent (

)
Dominant Effect
Parent Amide

22.0 - 23.0 Baseline

-Chloroamide

40.0 - 43.0 +18 to +20Inductive (Deshielding)

-Bromoamide

28.0 - 30.0 +5 to +7Competitve Cancellation

-Iodoamide

-2.0 to +2.0 -20 to -24Heavy Atom (Shielding)

Analyst Note: The


-bromoamide signal (~29 ppm) is distinctively "quiet." Unlike the chloro-analog which jumps to ~42 ppm, the bromo-analog remains in the aliphatic region, easily mistaken for a 

-carbon in complex chains if not carefully assigned.
Table 2: Electronic Environment Comparison (Amide vs. Ester)

Comparing Ethyl Bromoacetate to 2-Bromoacetamide reveals the subtle electronic influence of the carbonyl substituent (


 vs. 

).
CompoundStructure

-Carbon (

, ppm)
Carbonyl Carbon (

, ppm)
Ethyl Bromoacetate

26.0 - 27.0 ~167.0
2-Bromoacetamide

28.0 - 30.0 ~168.0 - 170.0
  • Observation: The amide nitrogen is a stronger resonance donor than the ester oxygen. This increases electron density at the carbonyl carbon (shifting it upfield relative to ketones, but similar to esters) but has a minimal inductive impact on the

    
    -carbon compared to the halogen itself.
    
  • Diagnostic Value: If your synthesis targets an amide from an ester (e.g., reaction with an amine), the

    
    -carbon shift will move slightly downfield  (from ~26 to ~29 ppm), confirming the transformation.
    

Experimental Protocol: The "Gold Standard" Workflow

Reliable


C detection of halogenated intermediates requires specific parameters due to the lack of NOE enhancement on quaternary carbons (like the carbonyl) and the relaxation dynamics of heavy-atom-substituted carbons.
Diagram 1: Characterization Workflow

NMR_Workflow Sample Crude/Purified Sample Prep Sample Prep (>50 mg/0.6 mL) Sample->Prep Gravimetric Solvent Solvent Selection (CDCl3 vs DMSO-d6) Prep->Solvent Solubility Check Acquisition Acquisition (D1 > 2s, NS > 512) Solvent->Acquisition Lock & Shim Process Processing (LB = 1.0 Hz) Acquisition->Process FT Analysis Peak Picking & Assignment Process->Analysis Validation

Caption: Optimized workflow for


C NMR characterization of halogenated amides.
Step-by-Step Protocol
  • Sample Preparation (Critical for Sensitivity):

    • Mass: Use 50–80 mg of material.

      
      C is only 1.1% naturally abundant; low concentration leads to excessive scan times.
      
    • Solvent:

      • Standard:CDCl

        
          (77.16 ppm triplet).[1] Good for non-polar bromoamides.
        
      • Polar/Peptidic:DMSO-

        
          (39.52 ppm septet). Essential for primary amides (
        
        
        
        ) to break hydrogen bond aggregates that broaden peaks.
    • Volume: 0.6 mL (4 cm height in a 5mm tube). Do not overfill, as this dilutes the signal.

  • Acquisition Parameters (The "Senior Scientist" Setup):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Why? The carbonyl carbon has no attached protons and relaxes slowly. A short D1 saturates this signal, making it disappear.

    • Number of Scans (NS): Minimum 512 scans (approx. 20-30 mins). For <20 mg samples, increase to 2048 scans (overnight).

    • Spectral Width: 250 ppm (covers -10 to 240 ppm).

  • Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication. This reduces noise at the cost of slight resolution, which is acceptable for

      
      C.
      

Case Study: Monitoring Substitution Reactions

Scenario: You are reacting 2-bromoacetamide with a secondary amine to form a glycine derivative.

Reaction:



Diagnostic Shift Tracking:

  • Starting Material (

    
    ):  Look for the signal at ~29 ppm .
    
  • Product (

    
    ):  The bromine is replaced by nitrogen.
    
    • The Heavy Atom Effect is removed.

    • The Inductive Effect of Nitrogen is moderate.

    • New Shift: The

      
      -carbon will shift downfield  to ~55 - 60 ppm .
      

References

  • Heavy

    
    C NMR: 
    
    • Title: Heavy Halogen
    • Source: ResearchG
    • URL:

  • Ethyl Bromoacetate Experimental Data

    • Title: Ethyl bromoacet

      
      C NMR Spectrum.[2]
      
    • Source: ChemicalBook Spectral D
    • URL:

  • General

    
    C NMR Shift Tables: 
    
    • Title: A Guide to C NMR Chemical Shift Values.
    • Source: Compound Interest.[2][3]

    • URL:

  • NMR Sample Preparation Guidelines

    • Title: NMR Sample Preparation.[1][2][4][5][6]

    • Source: Iowa State University Chemical Instrument
    • URL:

Sources

Validation

comparing reactivity of alpha-bromo vs alpha-chloro propanoyl morpholine

Comparative Guide: Reactivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Bromo vs. -Chloro Propanoyl Morpholine[1][2] Executive Summary: The Verdict In the synthesis of fun...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Bromo vs. -Chloro Propanoyl Morpholine[1][2]

Executive Summary: The Verdict

In the synthesis of functionalized morpholine derivatives—critical scaffolds in pharmaceutical chemistry—the choice between ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-bromo propanoyl morpholine  and 

-chloro propanoyl morpholine
is a trade-off between kinetic efficiency and process stability .[1]
  • Select the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Bromo derivative when:  You require rapid reaction kinetics at mild temperatures, are using weak nucleophiles, or are performing small-scale discovery chemistry where yield is prioritized over cost.[1]
    
  • Select the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Chloro derivative when:  You are scaling up (process chemistry), require higher thermal/hydrolytic stability for storage, or need to control selectivity to avoid over-alkylation or elimination side products.[1]
    

Mechanistic Foundations & Causality[1][2]

To understand the performance difference, we must look beyond simple "reactivity" and examine the molecular orbital interactions and bond dissociation energies (BDE) that drive these reactions.

The Leaving Group Effect

The primary differentiator is the carbon-halogen bond strength.[1][2] The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy (


) for nucleophilic attack.[1]
Parameterngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Chloro Derivative

-Bromo Derivative
Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molBr bond breaks much faster.[1]
Bond Length 1.78 Å1.93 ÅBr is more accessible to nucleophiles.[1]
Leaving Group Basic (

of HX)
-7 (

)
-9 (

)
Br⁻ is a weaker base

better leaving group.[1]
Polarizability ModerateHighBr stabilizes the transition state better.[1]
Orbital Interaction (The -Carbonyl Effect)

Both substrates benefit from the adjacent carbonyl group.[1] The


 orbital overlaps with the 

orbital.[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the

-carbon highly electrophilic compared to a standard alkyl halide. However, the lower energy of the

orbital compared to

results in a smaller HOMO-LUMO gap with the nucleophile, accelerating the reaction rate for the bromo derivative by a factor of 50–100x in typical

reactions.[1]
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between Substitution (


) and Elimination (

), highlighting how the leaving group influences the pathway.

ReactionPathway Substrate Propanoyl Morpholine (X = Cl or Br) TS_SN2 Transition State (SN2) [Nu...C...X]‡ Substrate->TS_SN2 Backside Attack (Favored by Br) TS_E2 Transition State (E2) [B...H...C=C...X]‡ Substrate->TS_E2 Base Abstraction (Competes if Basic) Nu Nucleophile (Nu:-) Nu->TS_SN2 Nu->TS_E2 Product_Sub Substitution Product (alpha-functionalized) TS_SN2->Product_Sub Fast (Br > Cl) Product_Elim Elimination Product (Acryloyl Morpholine) TS_E2->Product_Elim Side Reaction

Figure 1: Kinetic pathways for


-halo amides. The weaker C-Br bond lowers the energy of both transition states, but the 

pathway is generally preferred unless the nucleophile is sterically hindered or highly basic.

Performance Matrix: Head-to-Head Comparison

This table synthesizes experimental observations regarding the handling and reactivity of these specific morpholine derivatives.

Featurengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Chloro Propanoyl Morpholine

-Bromo Propanoyl Morpholine
Reaction Rate (

)
1 (Baseline)~50–100
Hydrolytic Stability High .[1] Stable in moist air for days.Low . Hydrolyzes slowly to

-hydroxy acid; store in desiccator.
Thermal Stability Distillable at reduced pressure.[1]Decomposes upon heating; purification often requires chromatography.[1]
Selectivity (

vs

)
High . Less prone to elimination.[1]Moderate . Strong bases can trigger elimination to acryloyl morpholine.[1]
Atom Economy Better (Cl = 35.5 Da leaving group).[1]Worse (Br = 79.9 Da leaving group).[1]
Cost Lower (Precursors cheap/abundant).[1]Higher (Bromination reagents more expensive).[1]

Experimental Validation: Self-Validating Protocol

To objectively verify the reactivity difference in your own lab, perform this Competitive Rate Experiment . This protocol uses a "kinetic competition" setup where a limiting amount of nucleophile reacts with an excess of both substrates.[3]

Materials
  • Substrate A: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Chloro propanoyl morpholine (1.0 equiv)[1]
    
  • Substrate B: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Bromo propanoyl morpholine (1.0 equiv)[1]
    
  • Nucleophile: Sodium thiophenolate (PhSNa) (0.5 equiv) - Chosen for its strong UV absorbance and excellent nucleophilicity.[1][3]

  • Solvent: Acetonitrile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (anhydrous)[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals)

Methodology
  • Preparation: Dissolve 0.1 mmol of Substrate A, 0.1 mmol of Substrate B, and 0.05 mmol of Internal Standard in 1.0 mL

    
     (deuterated acetonitrile) in an NMR tube.
    
  • Baseline Scan: Acquire a

    
    
    
    
    
    -NMR spectrum to establish integration ratios of the
    
    
    -proton signals (
    
    
    ).
    • Note: The

      
      -H for Br will act slightly upfield compared to Cl due to anisotropy/shielding effects, though electronegativity suggests otherwise; check specific shifts.[1]
      
  • Initiation: Add 0.05 mmol of Sodium Thiophenolate (dissolved in minimal

    
    -MeOD or 
    
    
    
    ) to the tube. Invert once to mix.
  • Monitoring: Immediately insert into the NMR probe.[1][3] Acquire spectra every 2 minutes for 30 minutes.

  • Analysis: Plot the integration of Product A vs. Product B.

Expected Result: You will observe the rapid consumption of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Bromo derivative and the formation of the thioether product.[1] The 

-Chloro derivative will remain largely unreacted until the Bromo species is depleted, validating the

hypothesis.
Synthesis Workflow

If you need to synthesize these substrates fresh, follow this divergent workflow from propionyl chloride.

SynthesisWorkflow Start Propionyl Chloride Step1 Alpha-Halogenation (Hell-Volhard-Zelinsky conditions) Start->Step1 Branch_Cl Chlorination (SO2Cl2 or Cl2, cat. I2) Step1->Branch_Cl Branch_Br Bromination (Br2, cat. PBr3) Step1->Branch_Br Inter_Cl 2-Chloropropionyl Chloride Branch_Cl->Inter_Cl Inter_Br 2-Bromopropionyl Chloride Branch_Br->Inter_Br Coupling Amidation (Morpholine, Et3N, DCM, 0°C) Inter_Cl->Coupling Inter_Br->Coupling Final_Cl Alpha-Chloro Propanoyl Morpholine Coupling->Final_Cl Yield: ~85% Stable Final_Br Alpha-Bromo Propanoyl Morpholine Coupling->Final_Br Yield: ~75% Light Sensitive

Figure 2: Divergent synthesis of target haloamides. Note that the bromination step requires careful control of stoichiometry to avoid di-bromination.

Safety & Handling Guidelines

  • Lachrymators: Both compounds, particularly the bromo-derivative and their acid chloride precursors, are potent lachrymators (tear agents).[1][3] All work must be performed in a functioning fume hood.

  • Skin Absorption: Haloamides are alkylating agents.[1] They can alkylate DNA and proteins.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Storage:

    • 
      -Chloro:  Store at room temperature, sealed.
      
    • 
      -Bromo:  Store at 4°C, protected from light (amber vial), under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.
      

References

  • Nucleophilic Substitution Mechanisms: Ashenhurst, J. Factors Affecting SN2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Alpha-Halo Carbonyl Reactivity: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (See Section on reactivity of

    
    -halo ketones/amides).
    
  • Physical Properties & Safety: National Center for Biotechnology Information.[1][3] PubChem Compound Summary for 2-Bromopropionyl bromide (Precursor data). Available at: [Link]

  • Comparative Kinetics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill.[1][3] (Classic text detailing the Br vs Cl rate enhancement factors).

Sources

Comparative

A Definitive Guide to Confirming the Structure of N-(2-bromopropionyl)morpholine using HMBC/HSQC Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, unequivocal structural confirmation of novel molecules is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, unequivocal structural confirmation of novel molecules is paramount. This guide provides an in-depth, technical comparison of Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy for the structural elucidation of N-(2-bromopropionyl)morpholine. We will move beyond a simple procedural outline to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Challenge: Ambiguity in Acyl-Amide Connectivity

The synthesis of N-(2-bromopropionyl)morpholine from morpholine and 2-bromopropionyl halide presents a seemingly straightforward acylation reaction. However, without definitive spectroscopic evidence, the precise connectivity of the acyl group to the morpholine nitrogen cannot be assumed with absolute certainty. While other spectroscopic methods like IR and MS can confirm the presence of the functional groups and the overall mass, they fall short of definitively establishing the covalent bonding framework. This is where the power of two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically HSQC and HMBC, becomes indispensable.

The Solution: A Synergistic Approach with HSQC and HMBC

HSQC and HMBC are powerful 2D NMR experiments that reveal correlations between protons (¹H) and heteronuclei, most commonly carbon-13 (¹³C). Their combined application provides a comprehensive map of the molecule's carbon skeleton and the protons attached to it.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1][2][3] Each peak in an HSQC spectrum represents a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment, on the other hand, reveals long-range correlations between protons and carbons that are two or three bonds away.[2][4] Crucially, HMBC does not typically show one-bond correlations, making it a complementary technique to HSQC.

By synergistically interpreting the data from both experiments, we can piece together the molecular puzzle with a high degree of confidence.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-bromopropionyl)morpholine

To effectively interpret the HSQC and HMBC spectra, we must first have an educated expectation of the chemical shifts for the protons and carbons in our target molecule. Based on known data for N-substituted morpholines and 2-bromopropionic acid derivatives, we can predict the approximate chemical shifts.[5][6][7][8]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propionyl-CH₃ (a) ~1.8~20
Propionyl-CH (b) ~4.5~40
Propionyl-C=O (c) -~168
Morpholine-CH₂ (d, g) ~3.5 - 3.8~42 - 47
Morpholine-CH₂ (e, f) ~3.6 - 3.9~66 - 68

Note: The morpholine ring protons often exhibit complex splitting patterns due to the chair conformation and can appear as overlapping multiplets.[6][9]

Experimental Workflow for Structural Confirmation

The following workflow outlines the logical progression from sample preparation to final structure confirmation.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structure Confirmation prep Dissolve N-(2-bromopropionyl)morpholine in a suitable deuterated solvent (e.g., CDCl₃) acq_1d Acquire ¹H and ¹³C{¹H} 1D NMR spectra prep->acq_1d acq_hsqc Acquire 2D HSQC spectrum acq_1d->acq_hsqc acq_hmbc Acquire 2D HMBC spectrum acq_hsqc->acq_hmbc analyze_hsqc Assign direct C-H correlations from HSQC data acq_hmbc->analyze_hsqc correlate Correlate HSQC and HMBC data to build molecular fragments analyze_hsqc->correlate analyze_hmbc Identify key 2- and 3-bond correlations from HMBC data analyze_hmbc->correlate confirm Confirm the N-acyl connectivity and overall structure of N-(2-bromopropionyl)morpholine correlate->confirm

Figure 1. A streamlined workflow for the structural confirmation of N-(2-bromopropionyl)morpholine using 2D NMR.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified N-(2-bromopropionyl)morpholine sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton chemical shifts and their multiplicities.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to identify the carbon chemical shifts.

  • HSQC:

    • Use a standard pulse sequence for a phase-sensitive gradient-edited HSQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all expected signals.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is typical for sp³ hybridized carbons.

  • HMBC:

    • Use a standard pulse sequence for a gradient-selected HMBC experiment.

    • Optimize the spectral widths in both dimensions.

    • Set the long-range coupling constant to a value optimized for two- and three-bond correlations, typically around 8 Hz.[4]

Data Interpretation: Connecting the Dots

1. HSQC Analysis: The Building Blocks

The HSQC spectrum will provide direct correlations between protons and their attached carbons.

Correlation ¹H Signal (ppm) ¹³C Signal (ppm) Assignment
1~1.8 (doublet)~20Propionyl-CH₃ (a)
2~4.5 (quartet)~40Propionyl-CH (b)
3~3.5 - 3.8 (multiplet)~42 - 47Morpholine-CH₂ (d, g)
4~3.6 - 3.9 (multiplet)~66 - 68Morpholine-CH₂ (e, f)

This confirms the presence of the methyl and methine groups of the propionyl fragment and the two distinct methylene groups of the morpholine ring.

2. HMBC Analysis: The Crucial Link

The HMBC spectrum is the key to definitively confirming the N-acyl connectivity. We will be looking for correlations between the protons of the propionyl group and the carbons of the morpholine ring, and vice-versa.

Key Expected HMBC Correlations:

Proton Signal (Assignment) Correlates to Carbon Signal (Assignment) Number of Bonds Significance
Propionyl-CH (b)Propionyl-C=O (c)2Confirms the methine is adjacent to the carbonyl.
Propionyl-CH₃ (a)Propionyl-C=O (c)2Confirms the methyl is adjacent to the carbonyl.
Propionyl-CH (b)Morpholine-CH₂ (d, g)3Crucial correlation confirming the propionyl group is attached to the nitrogen of the morpholine ring.
Morpholine-CH₂ (d, g)Propionyl-C=O (c)3Crucial correlation confirming the morpholine nitrogen is attached to the carbonyl carbon.
Morpholine-CH₂ (d, g)Morpholine-CH₂ (e, f)2Confirms the connectivity within the morpholine ring.

The presence of the three-bond correlations between the propionyl-CH proton (b) and the morpholine carbons adjacent to the nitrogen (d, g), and between the morpholine protons adjacent to the nitrogen (d, g) and the propionyl carbonyl carbon (c), provides undeniable evidence for the N-(2-bromopropionyl)morpholine structure.

G cluster_0 N-(2-bromopropionyl)morpholine Structure cluster_1 Key HMBC Correlations mol a   b     c          d,g CH₃-CH(Br)-C(=O)-N-(CH₂)₂-O-(CH₂)₂ e,f corr1 ¹H(b) ↔ ¹³C(c) (2-bond) corr2 ¹H(a) ↔ ¹³C(c) (2-bond) corr3 ¹H(b) ↔ ¹³C(d,g) (3-bond) corr4 ¹H(d,g) ↔ ¹³C(c) (3-bond)

Figure 2. Key HMBC correlations confirming the structure of N-(2-bromopropionyl)morpholine.

Conclusion

By employing a synergistic approach of HSQC and HMBC spectroscopy, the structure of N-(2-bromopropionyl)morpholine can be unambiguously confirmed. The HSQC experiment provides the fundamental C-H correlations, while the HMBC experiment reveals the crucial long-range connectivities that definitively establish the N-acyl linkage. This detailed guide provides the necessary framework for researchers to confidently apply these powerful techniques for the structural elucidation of this and other novel chemical entities.

References

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. (2016, July 29). Retrieved from [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromopropionic acid tert-butyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved from [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC. (2023, April 3). Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (2005, August 15). Retrieved from [Link]

  • Recent progress in the synthesis of morpholines - Academia.edu. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (n.d.). Retrieved from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014, December 16). Retrieved from [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Bromopropanoyl)morpholine proper disposal procedures

This guide outlines the authoritative protocols for the handling and disposal of 4-(2-Bromopropanoyl)morpholine , a specialized -haloamide intermediate used in medicinal chemistry.[1][2] Part 1: Executive Safety Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the handling and disposal of 4-(2-Bromopropanoyl)morpholine , a specialized


-haloamide intermediate used in medicinal chemistry.[1][2]

Part 1: Executive Safety Directives

WARNING: Alkylating Agent 4-(2-Bromopropanoyl)morpholine is an


-bromoamide .[1][2] Chemically, it possesses a highly reactive carbon-bromine bond adjacent to a carbonyl group.[1][2] This structure makes it a potent alkylating agent , capable of modifying biological macromolecules (DNA, proteins) via nucleophilic substitution.[2]

Immediate "Do Not" List:

  • DO NOT dispose of down the drain.[3] Hydrolysis releases bromide ions and morpholine (a corrosive secondary amine).[2]

  • DO NOT mix with strong oxidizers or strong bases in the waste container; this can trigger exothermic runaway reactions.

  • DO NOT use standard paper towels for spill cleanup without subsequent decontamination; the chemical persists on cellulose.

Part 2: Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand its reactivity.

PropertyDescriptionOperational Implication
Structure Morpholine ring attached to a 2-bromopropionyl group.[1][2]The Br atom is "activated" by the adjacent carbonyl, making it highly susceptible to displacement by nucleophiles (skin proteins, DNA).[2]
Stability Stable under anhydrous conditions; hydrolyzes in water/base.[1]Waste containers must be kept dry to prevent pressure buildup from hydrolysis byproducts (HBr gas).[2]
Toxicity Corrosive, Irritant, Potential Sensitizer.[2][4][5]PPE Requirement: Double nitrile gloves, lab coat, and safety goggles are non-negotiable.
Waste Class Halogenated Organic Waste .[1]Must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to meet incineration facility acceptance criteria.[2]

Part 3: Disposal Decision Logic

The following decision tree illustrates the correct workflow for disposing of 4-(2-Bromopropanoyl)morpholine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) and EPA standards.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Crystalline/Amorphous Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream C: Solid Hazardous Waste (Pack in Drum) Solid->SolidStream Double Bag & Tag SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) SolventCheck->HaloStream No (e.g., EtOAc) but contains >2% bromo-compound NonHaloStream Stream B: Non-Halogenated Organic Liquid (Segregate if <2% Halogen content) SolventCheck->NonHaloStream Trace amounts only

Figure 1: Decision logic for segregating alpha-bromoamide waste streams. Note that even non-halogenated solvents must often be treated as halogenated waste if the concentration of the bromo-compound exceeds 1-2%.[1][2]

Part 4: Standard Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Secure containment for high-temperature incineration.[1][2]

  • Primary Containment: Transfer the solid 4-(2-Bromopropanoyl)morpholine into a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(2-Bromopropanoyl)morpholine"[1][2]

    • Hazards: Check "Toxic" and "Corrosive".[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness). This protects waste handlers from external contamination.

  • Disposal: Deposit into the lab's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent cross-contamination of non-halogenated waste streams.

  • Segregation: Do NOT pour this into the "Organic Solvents" carboy if that carboy is destined for fuel blending (unless approved). This compound releases HBr upon combustion, which damages standard incinerators.[2] It must go to a facility equipped with acid gas scrubbers.

  • Accumulation: Pour into the Halogenated Waste carboy (typically red tag).

  • Compatibility Check: Ensure the carboy does not contain strong alkalis (e.g., KOH, NaOH solutions), as this will trigger hydrolysis, generating heat and pressure.

Part 5: Spill Management & Deactivation (The "Unhappy Path")

If a spill occurs, simple wiping is insufficient due to the compound's persistence and reactivity. You must chemically deactivate the alkylating potential.

Deactivation Solution (Thiosulfate Method): Nucleophilic sulfur (thiosulfate) rapidly displaces the bromine atom, converting the toxic alkylating agent into a harmless thiosulfate adduct.[2]

ComponentQuantityFunction
Sodium Thiosulfate (

)
10% w/vActive nucleophile for deactivation.[1][2]
Water SolventMedium for reaction.[1]
Sodium Carbonate (

)
1-2% w/vBuffer (keeps pH slightly basic to aid reaction).[1][2]

Cleanup Workflow:

  • Isolate: Evacuate the immediate area. Don PPE (nitrile gloves x2, goggles).[2]

  • Contain: Surround the spill with absorbent pillows or vermiculite.

  • Deactivate:

    • Gently pour the Thiosulfate Solution over the spill.

    • Allow to sit for 15–30 minutes . The solution may turn slightly cloudy or change color as bromide is released.

  • Collect: Absorb the liquid with vermiculite or clay. Scoop into a waste container.

  • Final Wash: Clean the surface with soap and water.

  • Disposal: Label the waste container as "Deactivated Chemical Spill Debris - Contains Thiosulfate and Organic Residues."

Part 6: Verification & Self-Validating Systems

How do you know your disposal process is safe? Use these verification steps:

  • The pH Check (Liquid Waste):

    • Test: Check the pH of your halogenated waste carboy weekly.

    • Validation: If pH < 3, significant hydrolysis of halo-compounds (releasing HBr) may be occurring.[1][2] Action: Notify EHS immediately; the container may need venting or neutralization.

  • The Precipitate Check (Solid Waste):

    • Test: Visually inspect liquid waste containers.[2]

    • Validation: If you see solid crystals forming at the bottom of a solvent waste container, the compound may be precipitating out. This creates a "shock sensitive" or "hot spot" hazard.[2] Action: Agitate gently (if safe) or request immediate pickup.

  • Chain of Custody:

    • Ensure the waste manifest explicitly lists "Organobromine compounds". This guarantees the incineration facility uses the correct temperature ramp and scrubbing protocols.

References

  • National Institutes of Health (PubChem). 4-(2-Bromoethyl)morpholine hydrobromide (Compound Summary).[1][2] Retrieved from [Link] (Used as proxy for structural hazard data).[2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Retrieved from [Link]1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.